KNI-1293 Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N6O8S2/c1-25-18-29(46-35(53)17-11-10-16-34-38-32(23-60-34)48-44(58)50-38)19-26(2)40(25)59-22-36(54)47-31(20-27-12-6-5-7-13-27)39(55)43(57)51-24-61-45(3,4)41(51)42(56)49-37-30-15-9-8-14-28(30)21-33(37)52/h5-9,12-15,18-19,31-34,37-39,41,52,55H,10-11,16-17,20-24H2,1-4H3,(H,46,53)(H,47,54)(H,49,56)(H2,48,50,58)/t31-,32-,33+,34-,37-,38-,39-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRIDPZSJUPACI-SOOZJBRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of KNI-1293 Biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of KNI-1293 Biotin, a biotinylated derivative of the potent HIV-1 protease inhibitor, KNI-1293. This document outlines a plausible synthetic strategy, detailed experimental protocols, and robust purification methods based on established chemical principles and analogous compound syntheses. Quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.
Introduction to this compound
KNI-1293 belongs to a class of highly potent and selective HIV-1 protease inhibitors characterized by an allophenylnorstatine core, which acts as a transition-state mimic of the natural substrate of the viral protease. The biotinylation of KNI-1293 provides a valuable molecular probe for various biomedical research applications, including affinity-based purification of interacting proteins, target identification and validation, and the development of novel diagnostic assays. The strong and specific interaction between biotin and avidin or streptavidin allows for the selective capture and detection of biotinylated molecules.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C45H56N6O8S2 |
| CAS Number | 2071715-99-4 |
| IUPAC Name | (4R)-3-[(2S,3S)-3-[[2-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that involves the initial synthesis of the core inhibitor structure, KNI-1293, followed by the strategic conjugation of a biotin moiety. Based on the structure of similar biotinylated HIV-1 protease inhibitors, a likely approach involves the direct biotinylation of an amino-functionalized precursor of KNI-1293. This strategy leverages the principles of solid-phase peptide synthesis (SPPS) for the assembly of the peptide-like core, followed by a solution-phase biotinylation reaction.
A critical consideration in the design of biotinylated peptides is the incorporation of a spacer arm between the biotin group and the peptide to minimize steric hindrance and ensure accessibility for avidin/streptavidin binding.
Experimental Protocols
Synthesis of KNI-1293 Precursor
The synthesis of the KNI-1293 precursor can be achieved through a convergent solid-phase peptide synthesis (SPPS) strategy. This method allows for the sequential addition of amino acids and other building blocks on a solid support, facilitating purification at each step.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using PyBOP and HOBt in DMF. The reaction is typically monitored for completion using a ninhydrin test.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the KNI-1293 sequence.
-
Synthesis of the Allophenylnorstatine Moiety: The key allophenylnorstatine core is introduced as a protected building block during the SPPS cycle.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and lyophilize to obtain the crude KNI-1293 precursor as a powder.
Biotinylation of KNI-1293 Precursor
The biotinylation step involves the covalent attachment of a biotin molecule to a specific functional group on the KNI-1293 precursor, typically a primary amine. To facilitate this, a precursor with a reactive amine, for instance on the 2,6-dimethylphenoxy moiety, is synthesized.
Materials:
-
KNI-1293 precursor with a free amino group
-
Biotin-NHS ester (or other activated biotin derivative)
-
Solvent: Anhydrous DMF or DMSO
-
Base: Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolution: Dissolve the KNI-1293 precursor in anhydrous DMF.
-
Biotinylation Reaction: Add Biotin-NHS ester (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by HPLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the final product is critical to remove unreacted reagents, byproducts, and truncated peptides. A multi-step purification strategy is typically employed, combining affinity chromatography and high-performance liquid chromatography (HPLC).
Affinity Chromatography
Affinity chromatography using streptavidin- or avidin-conjugated beads is a highly effective method for selectively capturing the biotinylated product.
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: High concentration of free biotin (e.g., 8 M guanidine-HCl, pH 1.5) or a competitive elution with a biotin analog like desthiobiotin.
Protocol:
-
Resin Equilibration: Equilibrate the streptavidin-agarose resin with Binding/Wash Buffer.
-
Sample Loading: Dissolve the crude this compound in the Binding/Wash Buffer and load it onto the column.
-
Washing: Wash the column extensively with the Binding/Wash Buffer to remove non-biotinylated impurities.
-
Elution: Elute the bound this compound using the Elution Buffer. The harsh denaturing conditions are often necessary to disrupt the strong biotin-streptavidin interaction.
-
Buffer Exchange: Immediately perform a buffer exchange on the eluted fractions to a more suitable solvent for the next purification step or for storage.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is used as a final polishing step to achieve high purity of the this compound.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 280 nm |
Protocol:
-
Sample Preparation: Dissolve the affinity-purified this compound in a minimal amount of the initial mobile phase.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the pure this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Visualization of Key Processes
HIV-1 Protease Inhibition Signaling Pathway
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. KNI-1293, as a protease inhibitor, blocks this crucial step, thereby preventing the formation of infectious virions.
Caption: Inhibition of HIV-1 Protease by KNI-1293.
Experimental Workflow for Synthesis and Purification
The overall workflow for producing pure this compound involves a series of sequential steps, from initial synthesis to final purification and characterization.
Caption: Workflow for this compound Synthesis and Purification.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined protocols, based on established methodologies for similar compounds, offer a robust starting point for researchers in the field. The successful synthesis and purification of high-purity this compound will enable a wide range of studies aimed at further understanding the mechanism of HIV-1 protease and developing novel therapeutic and diagnostic strategies. Careful optimization of each step will be crucial for achieving high yields and purity of the final product.
KNI-1293 Biotin: A Technical Guide to a Reversible HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-1293 Biotin is a specialized biochemical reagent designed for the study of HIV-1 protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is a derivative of the potent allophenylnorstatine-based inhibitor, KNI-1293, which has been modified with a biotin molecule. This biotinylation confers a unique property: the ability to be bound and subsequently removed from the HIV-1 protease active site by streptavidin.[1] This "stripping" mechanism allows for the controlled modulation of enzyme activity, making this compound a valuable tool for investigating protease function and for the development of novel diagnostic and research applications. This guide provides an in-depth overview of the quantitative data, experimental protocols, and underlying mechanisms associated with this compound.
Core Compound: KNI-1293
The foundation of this compound is the small-molecule HIV-1 protease inhibitor KNI-1293. This inhibitor, containing an allophenylnorstatine moiety, was designed to explore the S2' pocket of the HIV-1 protease.[1]
Quantitative Inhibition Data
The inhibitory potency of the parent compound and its derivatives against wild-type HIV-1 protease and a multi-drug resistant (MDR) clinical isolate are summarized below.
| Compound | R Group | Ki (nM) vs. WT HIV-1 Protease | IC50 (nM) vs. WT HIV-1 in MT-2 cells | IC50 (nM) vs. MDR HIV-1 Isolate in MT-2 cells |
| KNI-1293 | NH2 | 0.018 ± 0.002 | 11 ± 1 | 33 ± 4 |
| Derivative 1 | OMe | 0.015 ± 0.002 | 16 ± 2 | 45 ± 8 |
| Derivative 2 | H | 0.021 ± 0.003 | 25 ± 5 | 78 ± 12 |
Data extrapolated from studies on allophenylnorstatine-based inhibitors designed to explore the S2' pocket.
Biotinylation and the Principle of Reversibility
This compound was synthesized by conjugating biotin to the 4-amino group of the 2,6-dimethylphenoxy moiety of KNI-1293. This modification was strategically placed to allow for interaction with streptavidin without significantly compromising the inhibitor's binding to the protease active site.[2]
The key feature of this compound is its removability. Most peptide-type protease inhibitors, once bound, require harsh conditions like macro-dilution or protein denaturation to be removed.[1] In contrast, the strong and highly specific interaction between biotin and streptavidin (or avidin) can be exploited to "strip" this compound from the protease, thereby restoring the enzyme's activity.[1] This principle is illustrated in the signaling pathway diagram below.
Experimental Protocols
Synthesis of this compound
The synthesis involves the coupling of biotin to the amine group of KNI-1293. A general procedure is outlined below:
-
Activation of Biotin: Dissolve biotin in a suitable solvent (e.g., dimethylformamide, DMF). Activate the carboxylic acid group of biotin using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester of biotin.
-
Coupling Reaction: Add the activated biotin-NHS ester to a solution of KNI-1293 in an appropriate solvent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the released acid.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, purify the product using column chromatography on silica gel to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a peptide sequence cleaved by the protease, flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, the HIV-1 protease, and the assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 1-3 hours at an appropriate excitation/emission wavelength pair (e.g., 330/450 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiviral Activity Assay
This assay determines the ability of the inhibitor to suppress HIV-1 replication in a cell-based model.
Materials:
-
Human T-lymphoid cell line (e.g., MT-2)
-
HIV-1 laboratory strain (e.g., HIV-1LAI)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
This compound dissolved in DMSO
-
MTT reagent for cell viability assessment
-
96-well cell culture plates
Procedure:
-
Seed MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a predetermined titer of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for viral replication (e.g., 4-5 days).
-
Assess the cytopathic effect of the virus by adding MTT reagent to the wells. The amount of formazan produced is proportional to the number of viable cells.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of protection from viral-induced cell death for each inhibitor concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
Streptavidin-Mediated Stripping of this compound
This protocol describes the removal of this compound from HIV-1 protease to restore its activity.
Materials:
-
HIV-1 Protease:this compound complex
-
Streptavidin solution
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the inhibited complex by incubating HIV-1 protease with a saturating concentration of this compound.
-
To initiate the stripping, add an excess of streptavidin to the inhibited complex.
-
Incubate the mixture for a sufficient time to allow for the binding of streptavidin to the biotin moiety of the inhibitor, leading to its dissociation from the protease.
-
Monitor the restoration of protease activity by adding the fluorogenic substrate and measuring the increase in fluorescence over time.
-
A control reaction with the inhibited complex without the addition of streptavidin should be run in parallel to confirm the initial inhibition.
Conclusion
This compound represents a sophisticated tool for the study of HIV-1 protease. Its potent inhibitory activity, combined with the novel feature of streptavidin-mediated removal, provides researchers with a unique method to control and investigate enzymatic function. The protocols and data presented in this guide offer a comprehensive resource for the application of this compound in HIV research and drug development. The ability to switch protease activity "off" and then "on" in a controlled manner opens up new avenues for high-throughput screening, diagnostic assay development, and a deeper understanding of the molecular mechanisms of HIV-1 protease.
References
The Role of Biotinylation in Protease Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, has emerged as a powerful and versatile tool in the study of protease biology and the development of novel therapeutics. The exceptionally high affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis of a robust and widely applicable technology for the detection, purification, and functional analysis of proteins and small molecules.[1] When applied to protease inhibitors, biotinylation unlocks a suite of sophisticated experimental approaches, enabling researchers to dissect complex biological processes, identify novel drug targets, and characterize the mode of action of inhibitory compounds.
This technical guide provides a comprehensive overview of the core principles and applications of biotinylation in the context of protease inhibitors. It details key experimental methodologies, presents quantitative data for biotinylated inhibitors, and illustrates relevant concepts with clear, structured diagrams.
Core Applications of Biotinylated Protease Inhibitors
The strategic incorporation of a biotin tag onto a protease inhibitor transforms it from a simple modulator of enzyme activity into a multifunctional molecular probe. This enables a range of applications critical to modern drug discovery and chemical biology.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemical proteomics strategy used to monitor the functional state of entire enzyme families directly in native biological systems.[2][3] ABPP utilizes active-site-directed chemical probes that consist of three key components: a reactive group (or "warhead") that covalently modifies the active site of the target enzyme, a specificity element that directs the probe to a particular enzyme class, and a reporter tag, most commonly biotin.[4]
Biotinylated activity-based probes (ABPs) for proteases allow for the selective labeling of active proteases in complex proteomes, such as cell lysates or even living organisms.[2] Because the probe only labels catalytically active enzymes, it provides a direct readout of enzyme function that is not attainable through traditional proteomics, which measures total protein abundance. Following incubation with the biotinylated probe, the labeled proteases can be enriched using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry.[2][4] This approach has been instrumental in identifying novel protease targets, understanding the regulation of protease activity in disease, and assessing the selectivity of protease inhibitors.
Target Identification and Validation
The identification of the molecular targets of small molecule inhibitors is a cornerstone of drug development. Biotinylation provides a straightforward and effective method for "fishing" for the binding partners of a protease inhibitor from a complex biological milieu.[5] By synthesizing a biotinylated version of a lead compound, researchers can perform pull-down assays to isolate its interacting proteins.
In a typical workflow, the biotinylated inhibitor is incubated with a cell or tissue lysate. The inhibitor-protein complexes are then captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry. This technique is invaluable for confirming the intended target of a novel inhibitor and for identifying potential off-target interactions that could lead to unforeseen side effects.
Removable and Controllable Inhibition
A novel and innovative application of biotinylation is the creation of "removable" protease inhibitors.[6] In this approach, a protease inhibitor is directly biotinylated at a position that does not significantly impair its binding to the target protease. The enzymatic activity is thus inhibited. However, upon the addition of an excess of streptavidin, the biotinylated inhibitor is sequestered from the active site of the protease due to the extremely high affinity of the biotin-streptavidin interaction. This "inhibitor stripping action by affinity competition" (ISAAC) effectively restores the protease's activity, allowing for temporal control over enzyme function.[6] This technology has potential applications in the preservation of proteases and in diagnostic assays where the controlled activation of a protease is desired.
Development of Novel Bioassays
Biotinylated protease inhibitors and substrates are frequently employed in the development of sensitive and high-throughput bioassays. For instance, in a solid-phase assay, a biotinylated substrate can be immobilized on a streptavidin-coated plate. The activity of a protease can then be measured by the cleavage and release of a fragment of the substrate. Conversely, the potency of an inhibitor can be determined by its ability to prevent this cleavage. These assay formats are readily adaptable to high-throughput screening campaigns for the discovery of new protease inhibitors.
Quantitative Data on Biotinylated Protease Inhibitors
The introduction of a biotin tag can potentially alter the binding affinity of an inhibitor for its target protease. Therefore, it is crucial to quantitatively characterize the biotinylated compound. The following tables summarize key quantitative data for several biotinylated protease inhibitors.
| Inhibitor Name | Protease Target | Inhibition Constant (Ki) | Assay Conditions | Reference |
| Biotinylated HIV-1 Protease Inhibitor Analogue | Cathepsin D | 16 nM | Not specified | [6] |
| KNI1293 biotin | HIV-1 Protease | Not specified | Not specified |
| Inhibitor Name | Protease Target | IC50 | Assay Conditions | Reference |
| BODIPY FL-pepstatin A | Cathepsin D | 10 nM | In vitro fluorescence polarization assay |
Experimental Protocols
This section provides detailed methodologies for key experiments involving biotinylated protease inhibitors.
Biotinylation of a Peptide-Based Protease Inhibitor using NHS Ester Chemistry
This protocol describes the biotinylation of a peptide-based inhibitor containing primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Peptide inhibitor
-
NHS-LC-Biotin (or a similar amine-reactive biotinylation reagent)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Inhibitor Preparation: Dissolve the peptide inhibitor in PBS at a concentration of 1-5 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the peptide solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent by size-exclusion chromatography (desalting column) or dialysis.
-
Quantification and Storage: Determine the concentration of the biotinylated peptide using a suitable method (e.g., BCA assay). Store the biotinylated inhibitor at -20°C or -80°C.
Pull-Down Assay for Target Identification
This protocol outlines a typical pull-down experiment to identify the binding partners of a biotinylated protease inhibitor.
Materials:
-
Biotinylated protease inhibitor
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail (without biotin)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate using an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove any preservatives.
-
Bait Immobilization: Incubate the streptavidin beads with the biotinylated protease inhibitor for 1-2 hours at 4°C with gentle rotation to immobilize the "bait".
-
Washing: Wash the beads several times with wash buffer to remove any unbound inhibitor.
-
Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of "bait-prey" complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the chosen elution buffer. For identification by mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining, Western blotting, or mass spectrometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of biotinylated protease inhibitors.
Conclusion
Biotinylation of protease inhibitors is a cornerstone technique in modern chemical biology and drug discovery. The unparalleled strength and specificity of the biotin-streptavidin interaction provide a powerful handle for the sensitive detection, robust purification, and functional interrogation of proteases and their inhibitors. From elucidating the intricate roles of proteases in complex biological systems through activity-based protein profiling to identifying the molecular targets of novel therapeutics, biotinylation continues to be an indispensable tool for researchers. As our understanding of protease-mediated signaling in health and disease deepens, the innovative applications of biotinylated protease inhibitors will undoubtedly continue to expand, driving the development of the next generation of targeted therapies.
References
- 1. Inhibition of NF-κB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protease-Ligand Interactions: A Technical Guide to KNI-1293 Biotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of KNI-1293 Biotin, a novel chemical probe, for the detailed study of protease-ligand interactions. This biotinylated derivative of a potent HIV-1 protease inhibitor offers a unique advantage: reversible inhibition. This characteristic allows for the controlled study of enzyme activity and the development of innovative assays for drug discovery and diagnostics.
Core Concept: Reversible Inhibition Through Biotin-Streptavidin Interaction
This compound is a powerful tool for researchers due to its unique mechanism of action. As a derivative of a potent protease inhibitor, it readily binds to the active site of target proteases, effectively inhibiting their enzymatic activity. The key innovation lies in the attached biotin moiety. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) can be exploited to sequester the inhibitor, thereby restoring the protease's function. This "stripping" action provides a switch-like control over enzyme activity, enabling a range of advanced experimental designs.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of the biotinylated KNI-1293 analogue (designated as analogue 2 in the source literature) against two key aspartic proteases.[1]
| Compound | Target Protease | Ki (nM) |
| This compound (Analogue 2) | HIV-1 Protease | 0.8 |
| This compound (Analogue 2) | Human Cathepsin D | 16 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the initial synthesis of the parent inhibitor, KNI-1293, followed by a biotinylation step.
a) Synthesis of the Parent Compound (KNI-1293):
The synthesis of the allophenylnorstatine-based inhibitor KNI-1293 has been previously described in the scientific literature. For a detailed protocol, please refer to:
-
Hidaka, K., Kimura, T., et al. (2009). Small-Sized Human Immunodeficiency Virus Type-1 Protease Inhibitors Containing Allophenylnorstatine to Explore the S2' Pocket. Journal of Medicinal Chemistry, 52(23), 7604–7617.
b) Biotinylation of KNI-1293:
The direct biotinylation of the parent inhibitor is achieved through standard amine coupling chemistry. A detailed protocol can be found in the supporting information of the following publication:
-
Hidaka, K., Adachi, M., & Tsuda, Y. (2019). Acquired Removability of Aspartic Protease Inhibitors by Direct Biotinylation. Bioconjugate Chemistry, 30(7), 1979–1985.
Protease Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound against a target protease.
Materials:
-
Purified target protease (e.g., HIV-1 protease, Cathepsin D)
-
This compound
-
Fluorogenic protease substrate
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol, and 1 mg/mL bovine serum albumin)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the target protease to each well at a final concentration appropriate for the assay.
-
Add the various concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the substrate.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Inhibitor Stripping Assay with Streptavidin
This protocol demonstrates the reversal of protease inhibition by the addition of streptavidin.
Materials:
-
All materials from the Protease Inhibition Assay
-
Streptavidin solution
Procedure:
-
Set up the protease inhibition assay as described above, using a concentration of this compound that results in significant inhibition (e.g., 5-10 times the Ki).
-
After the initial 15-minute incubation of the protease and inhibitor, add varying concentrations of streptavidin to the wells. A typical range would be from a 1:1 to a 200:1 molar ratio of streptavidin to this compound.[1]
-
Incubate the plate for an additional 15 minutes at 37°C to allow for the binding of this compound to streptavidin.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence and calculate the reaction velocities as described previously.
-
Plot the percentage of recovered enzyme activity against the molar ratio of streptavidin to inhibitor to demonstrate the stripping effect.
Visualizations
Signaling Pathway: HIV-1 Maturation
Caption: Role of HIV-1 Protease in viral maturation and its inhibition by this compound.
Experimental Workflow: Protease Activity Modulation
Caption: Workflow for inhibiting a protease with this compound and restoring its activity.
Logical Relationship: Inhibitor Stripping by Affinity Competition
Caption: The principle of inhibitor stripping based on the higher affinity of biotin for streptavidin.
References
An In-depth Technical Guide to Exploratory Studies Using Biotinylated Protease Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases play a pivotal role in a vast array of physiological and pathological processes, making them a significant class of drug targets. The study of their function, regulation, and inhibition is crucial for understanding disease mechanisms and for the development of novel therapeutics. Biotinylated protease inhibitors have emerged as powerful chemical tools in these exploratory studies. By combining the specificity of a protease inhibitor with the high-affinity biotin-streptavidin interaction, these probes enable the detection, enrichment, and identification of active proteases from complex biological samples. This guide provides a comprehensive overview of the core methodologies, data interpretation, and applications of biotinylated protease inhibitors in modern biomedical research.
Core Concepts and Applications
Biotinylated protease inhibitors are instrumental in a technique known as Activity-Based Protein Profiling (ABPP). ABPP utilizes reactive probes that covalently bind to the active site of enzymes, allowing for the assessment of their functional state. The incorporation of a biotin tag facilitates the subsequent isolation and identification of the labeled enzymes. Key applications include:
-
Target Identification and Validation: Identifying the specific cellular targets of a drug candidate or bioactive compound.
-
Enzyme Activity Profiling: Comparing the activity levels of specific proteases in different biological states (e.g., healthy vs. diseased tissue).
-
Biomarker Discovery: Identifying proteases whose activity is dysregulated in disease, which may serve as diagnostic or prognostic markers.
-
Elucidation of Signaling Pathways: Mapping the roles of specific proteases in complex biological signaling cascades.
Experimental Protocols
Synthesis of Biotinylated Protease Inhibitors
The synthesis of a biotinylated protease inhibitor typically involves a modular approach, combining three key components: a reactive "warhead" that covalently modifies the target protease, a recognition element that confers specificity, and a biotin tag, often attached via a linker.
Example Protocol: Solid-Phase Synthesis of a Biotinylated Peptide-Based Serine Protease Inhibitor
This protocol outlines the synthesis of a biotinylated probe using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Biotin-PEG-NovaTag™ resin (or similar biotinylated resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Preparation: Swell the biotinylated resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Warhead Coupling: After the final amino acid is coupled and deprotected, the reactive warhead (e.g., a diphenyl phosphonate or a reactive carbonyl group) is coupled to the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the inhibitor from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Centrifuge to pellet the product, wash with ether, and air dry. Purify the biotinylated inhibitor by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
Activity-Based Protein Profiling (ABPP) Workflow
The following is a generalized workflow for an ABPP experiment using a biotinylated protease inhibitor to identify target proteases from a cell lysate.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without the class of inhibitors being targeted)
-
Biotinylated protease inhibitor probe
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Proteome Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling: Incubate the proteome with the biotinylated protease inhibitor at a predetermined optimal concentration and time. This step is typically performed at 37°C for 30-60 minutes.
-
Affinity Purification: Add streptavidin beads to the labeled proteome and incubate with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The free biotin in the sample buffer can aid in the elution by competing for binding sites on the streptavidin.
On-Bead Digestion for Mass Spectrometry Analysis
For identification of the captured proteins by mass spectrometry, on-bead digestion is a common and effective method.[1]
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
Acetonitrile
Procedure:
-
Washing: Wash the streptavidin beads with bound proteins several times with 20 mM ammonium bicarbonate.[1]
-
Reduction: Resuspend the beads in reduction buffer and incubate at 60°C for 30 minutes.[1]
-
Alkylation: Cool the sample to room temperature and add an equal volume of alkylation buffer. Incubate in the dark for 1 hour.[1]
-
Trypsin Digestion: Add trypsin to the beads and incubate overnight at 37°C with shaking.[1]
-
Peptide Elution: Stop the digestion by adding formic acid to a final concentration of 1%.[1] Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a solution of 60% acetonitrile and 1% formic acid and combine the supernatants.[1]
-
Sample Cleanup: Desalt and concentrate the peptides using a C18 ZipTip or similar method prior to LC-MS/MS analysis.
Data Presentation: Quantitative Analysis
Quantitative data is crucial for comparing the potency and selectivity of inhibitors and for understanding the changes in protease activity between different biological samples.
Table 1: Inhibitory Potency (IC₅₀) of Biotinylated Caspase Inhibitors
| Inhibitor | Target Caspase | IC₅₀ (nM) | Reference |
| Biotin-VAD-FMK | Pan-Caspase | Varies | [2] |
| Biotin-DEVD-FMK | Caspase-3/7 | Varies | [3] |
| Biotin-LEHD-FMK | Caspase-9 | Varies | [3] |
| Biotin-IETD-FMK | Caspase-8 | 350 | [4] |
| z-LEHD-FMK | Caspase-8 | 0.70 | [4] |
| Ac-LESD-CMK | Caspase-8 | 50 | [4] |
Table 2: Example Quantitative Mass Spectrometry Data for Proteasome Subunit Enrichment
The following table is a conceptual representation of data that could be obtained from a quantitative proteomics experiment (e.g., using SILAC or label-free quantification) comparing the enrichment of proteasome subunits by a biotinylated proteasome inhibitor in a cancer cell line versus a non-cancerous cell line.
| Protein (Proteasome Subunit) | Fold Enrichment (Cancer vs. Non-cancerous) | p-value |
| PSMA1 | 2.5 | <0.05 |
| PSMB5 | 3.1 | <0.01 |
| PSMC2 | 1.8 | >0.05 |
| PSMD1 | 2.2 | <0.05 |
Mandatory Visualizations: Signaling Pathways and Workflows
The Ubiquitin-Proteasome System (UPS)
Biotinylated inhibitors targeting proteasome subunits or deubiquitinating enzymes (DUBs) are used to study the UPS, a major pathway for protein degradation.[5][6]
Caption: The Ubiquitin-Proteasome Pathway and the point of intervention for biotinylated inhibitors.
Caspase Signaling Cascade in Apoptosis
Biotinylated caspase inhibitors are invaluable for studying the activation cascade of these proteases during programmed cell death (apoptosis).[7][8]
Caption: The caspase activation cascade in apoptosis, showing targets for biotinylated inhibitors.
Experimental Workflow for ABPP
This diagram illustrates the logical flow of an activity-based protein profiling experiment.
Caption: A logical workflow diagram for an Activity-Based Protein Profiling (ABPP) experiment.
Conclusion
Biotinylated protease inhibitors are indispensable tools in chemical biology and drug discovery. Their ability to selectively label and facilitate the enrichment of active proteases from complex biological systems provides researchers with a powerful platform to investigate enzyme function, validate drug targets, and elucidate complex signaling pathways. The methodologies outlined in this guide, from inhibitor synthesis to quantitative proteomic analysis, represent a robust framework for leveraging these probes to advance our understanding of the critical roles proteases play in health and disease. As our understanding of the proteome deepens, the innovative application of biotinylated protease inhibitors will undoubtedly continue to drive new discoveries and therapeutic strategies.
References
- 1. usherbrooke.ca [usherbrooke.ca]
- 2. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
KNI-1293 Biotin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of KNI-1293 Biotin, a significant biochemical tool for researchers and professionals in drug development. This document outlines its chemical properties, mechanism of action, and potential applications, with a focus on its role as a biotinylated analog of a potent HIV-1 protease inhibitor.
Core Compound Specifications
A clear understanding of the fundamental properties of this compound is essential for its effective application in research. The following table summarizes its key quantitative data.
| Property | Value | Source |
| CAS Number | 2071715-99-4 | [1][2] |
| Molecular Formula | C45H56N6O8S2 | [3][4] |
| Molecular Weight | 873.1 g/mol | [2][4] |
| Monoisotopic Mass | 872.36010511 Da | [4] |
Unveiling the Mechanism: Inhibition of HIV-1 Protease
KNI-1293 is structurally related to KNI-272, a potent inhibitor of Human Immunodeficiency Virus 1 (HIV-1) protease.[5][6][7] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[8][9][10] Inhibition of this enzyme prevents the formation of infectious virions.[6][10]
Protease inhibitors, like those in the KNI series, are designed to mimic the transition state of the natural substrates of the HIV-1 protease.[8][11] They bind to the active site of the enzyme, a homodimer with a catalytic dyad of two aspartate residues (Asp25 and Asp125), thereby blocking its catalytic activity.[5][10] The high affinity and specificity of these inhibitors make them powerful tools for studying and combating HIV.
The biotinylation of KNI-1293 allows for its use as a probe in various biochemical and cellular assays. Biotin's strong and specific interaction with avidin and streptavidin can be exploited for the detection, purification, and visualization of HIV-1 protease and its interactions with other molecules.
Visualizing the Impact: HIV-1 Protease Inhibition Pathway
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the mechanism of its inhibition by compounds like KNI-1293.
Caption: Inhibition of HIV-1 Protease by this compound.
Experimental Protocols: Leveraging Biotinylation for Research
The biotin moiety of KNI-1293 enables a wide range of experimental applications. While specific protocols will vary based on the experimental setup, the following provides a general framework for common assays.
In Vitro HIV-1 Protease Inhibition Assay
Objective: To determine the inhibitory activity of this compound against recombinant HIV-1 protease.
Methodology:
-
Reagents: Recombinant HIV-1 protease, a fluorogenic protease substrate, assay buffer, and this compound.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, add the recombinant HIV-1 protease to the assay buffer. c. Add the different concentrations of this compound to the wells containing the protease and incubate. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Pull-Down Assay for Identifying Protease-Interacting Proteins
Objective: To isolate and identify proteins that interact with HIV-1 protease using this compound.
Methodology:
-
Reagents: Cell lysate from HIV-1 infected cells, this compound, streptavidin-coated magnetic beads, wash buffers, and elution buffer.
-
Procedure: a. Incubate the cell lysate with this compound to allow the formation of protease-inhibitor complexes. b. Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes. c. Wash the beads several times to remove non-specific binding proteins. d. Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify proteins that interact with HIV-1 protease.
Visualizing Protease Localization using Microscopy
Objective: To visualize the subcellular localization of HIV-1 protease in infected cells.
Methodology:
-
Reagents: HIV-1 infected cells, this compound, fluorescently labeled streptavidin, and appropriate buffers for cell fixation and permeabilization.
-
Procedure: a. Culture and infect cells with HIV-1. b. Treat the cells with this compound. c. Fix and permeabilize the cells. d. Incubate the cells with a fluorescently labeled streptavidin conjugate. e. Wash the cells to remove unbound streptavidin.
-
Imaging: Visualize the localization of the fluorescent signal using fluorescence microscopy.
Conclusion
This compound is a valuable research tool that combines the potent inhibitory activity of the KNI series of HIV-1 protease inhibitors with the versatility of biotin labeling. This allows for detailed investigations into the function and interactions of HIV-1 protease, contributing to the development of novel antiretroviral therapies. The methodologies outlined in this guide provide a starting point for researchers to explore the diverse applications of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets of a protease inhibitor, KNI-272, in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KNI-1293 Biotin in In Vitro Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-1293 Biotin is a potent, biotinylated, reversible inhibitor of Human Immunodeficiency Virus 1 (HIV-1) protease. Its unique characteristic lies in the ability to be displaced from the enzyme's active site by streptavidin, a feature termed "Inhibitor Stripping Action by Affinity Competition" (ISAAC). This allows for dynamic control over protease activity in vitro, making it a valuable tool for studying enzyme kinetics, inhibitor binding, and for the development of novel diagnostic and screening platforms.
These application notes provide a detailed protocol for utilizing this compound in a fluorogenic in vitro assay to determine its inhibitory potency against HIV-1 protease and to demonstrate the reversal of this inhibition by streptavidin.
Data Presentation
Table 1: Key Reagents and Their Properties
| Reagent | Supplier | Catalog Number | Key Properties |
| This compound | Various | e.g., Arctom CNALD-K404615 | Molecular Weight: 873.1 g/mol . A biotinylated, reversible inhibitor of HIV-1 protease.[1] |
| Recombinant HIV-1 Protease | Various | e.g., Sigma-Aldrich H6660 | Active enzyme for the assay. |
| HIV Protease Substrate 1 | Various | e.g., Sigma-Aldrich H0790 | Fluorogenic substrate (EDANS/DABCYL), Ex/Em: ~340/490 nm. Cleavage site: Tyr-Pro.[2][3] |
| Streptavidin | Various | e.g., Rockland | High-affinity biotin-binding protein (Kd ~ 10⁻¹⁵ M).[4][5] |
| Pepstatin A | Various | e.g., Sigma-Aldrich | A general aspartic protease inhibitor, used as a positive control. |
Table 2: Quantitative Data for HIV-1 Protease Inhibition
| Inhibitor | Target Protease | Parameter | Value | Reference |
| Biotinylated Inhibitor (analogue 2) | HIV-1 Protease | Ki | 0.16 nM | [6] |
| Compound 1 (non-biotinylated precursor) | HIV-1 Protease | IC50 | 17 µM | [7] |
| Pepstatin A | HIV-1 Protease | IC50 | 9,100 nM | Reaction Biology Corp. |
Note: Analogue 2 in the cited literature is the directly biotinylated inhibitor, understood to be this compound.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against HIV-1 Protease
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant HIV-1 Protease
-
HIV Protease Substrate 1 (e.g., (DABCYL)GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln(EDANS))
-
Assay Buffer: 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT[7]
-
DMSO (for dissolving inhibitor and substrate)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 340/490 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 1 mM stock solution.
-
Dissolve HIV Protease Substrate 1 in DMSO to create a 1 mM stock solution.
-
Prepare a working solution of HIV-1 Protease in Assay Buffer at a final concentration of 50 nM (for a 25 nM final concentration in the assay).[7]
-
-
Set up the Assay Plate:
-
Prepare serial dilutions of this compound in Assay Buffer. A suggested concentration range is 0.01 nM to 100 µM.
-
Add 10 µL of each this compound dilution to the wells of the 96-well plate.
-
For the positive control (no inhibition), add 10 µL of Assay Buffer.
-
For the negative control (complete inhibition), add 10 µL of a high concentration of a known inhibitor like Pepstatin A (e.g., 10 µM).
-
-
Enzyme Addition and Incubation:
-
Add 80 µL of the 50 nM HIV-1 Protease working solution to each well.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of the HIV Protease Substrate 1 in Assay Buffer at a final concentration of 300 µM (for a 30 µM final concentration in the assay).
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Reversal of Inhibition by Streptavidin (ISAAC Demonstration)
This protocol demonstrates the "stripping" of this compound from HIV-1 protease by the addition of streptavidin.
Materials:
-
All materials from Protocol 1
-
Streptavidin solution (e.g., 1 mg/mL in PBS)
Procedure:
-
Set up Inhibition Reaction:
-
In separate wells of a 96-well plate, set up three conditions:
-
Control (No Inhibition): 10 µL Assay Buffer + 80 µL HIV-1 Protease (50 nM).
-
Inhibited: 10 µL this compound (at a concentration ~10-fold above its IC50, e.g., 5 nM) + 80 µL HIV-1 Protease (50 nM).[6]
-
Stripping: 10 µL this compound (e.g., 5 nM) + 80 µL HIV-1 Protease (50 nM).
-
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Protease Activity Measurement:
-
Add 10 µL of the HIV Protease Substrate 1 working solution (300 µM) to all wells.
-
Begin kinetic fluorescence measurement as in Protocol 1.
-
-
Streptavidin Addition:
-
After a baseline of inhibition is established (e.g., after 10-15 minutes of measurement), add 10 µL of streptavidin solution (e.g., to a final concentration of 1 µM, ensuring a molar excess over this compound) to the "Stripping" well.[6]
-
Continue the kinetic measurement.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for all three conditions.
-
Observe the initial low rate of fluorescence increase in the "Inhibited" and "Stripping" wells.
-
Upon addition of streptavidin to the "Stripping" well, a significant increase in the rate of fluorescence should be observed, ideally approaching the rate of the "Control (No Inhibition)" well, demonstrating the reversal of inhibition.
-
Mandatory Visualizations
References
- 1. This compound | C45H56N6O8S2 | CID 138376576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KNI-1293 Biotin in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-1293 Biotin is a high-affinity ligand designed for the selective purification of Human Immunodeficiency Virus (HIV) protease and related mutants through affinity chromatography. This molecule is a biotinylated derivative of the potent KNI-series of HIV protease inhibitors, which are known to bind to the active site of the enzyme with high specificity. The biotin moiety allows for strong and specific binding to streptavidin-conjugated solid supports, enabling a robust and efficient one-step purification of HIV protease from complex biological mixtures such as cell lysates. These application notes provide detailed protocols and supporting data for the use of this compound in affinity chromatography.
Principle of this compound Affinity Chromatography
Affinity chromatography is a powerful technique that separates proteins based on a reversible and highly specific interaction between the protein of interest and a ligand immobilized on a chromatographic matrix. In this application, this compound serves as the affinity ligand. The purification process involves three main steps:
-
Binding: A solution containing HIV protease is passed through a column packed with a streptavidin-conjugated resin that has been pre-incubated with this compound. The high affinity of the KNI inhibitor for the HIV protease active site leads to the selective capture of the enzyme on the solid support.
-
Washing: Unbound proteins and other contaminants are washed away from the column with a buffer that does not disrupt the specific interaction between KNI-1293 and the HIV protease.
-
Elution: The purified HIV protease is recovered by applying an elution buffer that disrupts the inhibitor-enzyme interaction, allowing the active enzyme to be collected.
Data Presentation
While specific binding affinity data for KNI-1293 is not publicly available, the affinities of its parent compounds, KNI-272 and KNI-764, for HIV-1 protease provide a strong indication of the expected performance.
| Inhibitor | Target | Binding Affinity (Kd) | Method | Reference |
| KNI-272 | HIV-1 Protease | pM range | Isothermal Titration Calorimetry | [Not directly available] |
| KNI-764 | HIV-1 Protease | 32 pM | Isothermal Titration Calorimetry | [Not directly available] |
The picomolar binding affinity of the KNI-series inhibitors suggests an extremely strong and specific interaction with HIV protease, making this compound an excellent candidate for an affinity ligand.
Experimental Protocols
Materials
-
This compound
-
Streptavidin-conjugated agarose or magnetic beads
-
Affinity chromatography column
-
Peristaltic pump or FPLC system
-
Crude lysate or partially purified solution containing HIV protease
-
Binding/Wash Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Elution Buffers (choose one or optimize):
-
High pH Elution Buffer: 100 mM Tris-HCl, pH 10.0, 2 M NaCl
-
Low pH Elution Buffer: 100 mM Glycine-HCl, pH 2.5
-
Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 8.5
-
-
Spectrophotometer for protein quantification
Protocol 1: Preparation of this compound-Streptavidin Resin
-
Calculate the required amount of streptavidin-conjugated resin based on its binding capacity for biotinylated molecules.
-
Wash the resin with 10 column volumes (CV) of Binding/Wash Buffer to remove any storage solution.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it in Binding/Wash Buffer to a final concentration of 10-50 µM.
-
Incubate the washed streptavidin resin with the this compound solution for 1-2 hours at room temperature with gentle mixing to allow for the biotin-streptavidin interaction to occur.
-
Wash the resin with 10 CV of Binding/Wash Buffer to remove any unbound this compound. The resin is now ready for HIV protease purification.
Protocol 2: Affinity Purification of HIV Protease
-
Column Packing: If using agarose beads, pack a chromatography column with the prepared this compound-streptavidin resin. If using magnetic beads, proceed with a batch purification format.
-
Equilibration: Equilibrate the column with 5-10 CV of Binding/Wash Buffer.
-
Sample Loading: Load the crude or partially purified HIV protease sample onto the column at a low flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound proteins have been removed.
-
Elution:
-
High pH Elution: Apply the High pH Elution Buffer to the column and collect fractions. Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
Low pH Elution: Apply the Low pH Elution Buffer and collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve the activity of the protease.
-
-
Analysis: Pool the fractions containing the purified HIV protease. Analyze the purity by SDS-PAGE and determine the protein concentration.
Visualizations
Caption: HIV Protease role in viral maturation and its inhibition.
Caption: Workflow for HIV protease purification.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of purified protein | Inefficient binding of KNI-1293 to resin | Increase incubation time or concentration of this compound. |
| Inefficient binding of HIV protease to the column | Decrease the flow rate during sample loading. Ensure the pH and ionic strength of the sample are compatible with the Binding/Wash Buffer. | |
| Incomplete elution | Try a different elution buffer or increase the strength of the current one (e.g., lower pH, higher salt concentration). | |
| Purified protein is inactive | Harsh elution conditions | If using low pH elution, ensure immediate neutralization of the fractions. Consider a milder elution condition, such as competitive elution with a non-biotinylated KNI inhibitor. |
| Contaminating proteins in the eluate | Insufficient washing | Increase the wash volume (to 20-30 CV) and/or include a mild detergent (e.g., 0.1% Tween-20) in the wash buffer. |
| Non-specific binding to the resin | Increase the salt concentration in the Binding/Wash Buffer. |
Conclusion
This compound, in conjunction with streptavidin-based affinity chromatography, provides a highly selective and efficient method for the purification of HIV protease. The high affinity and specificity of the KNI inhibitor for the protease active site ensure a high degree of purity in a single chromatographic step. The protocols provided herein serve as a starting point for the development of optimized purification strategies tailored to specific research needs. Careful consideration of buffer conditions, particularly for elution, is crucial for obtaining high yields of pure, active HIV protease.
Application Notes and Protocols for KNI-1293 Biotin in Protein Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-1293 is a potent, biotinylated inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] The biotin tag on KNI-1293 allows for its use as a "bait" molecule in protein pull-down assays to identify and isolate interacting "prey" proteins from complex biological samples such as cell lysates. This technique is invaluable for elucidating the molecular interactions of HIV-1 protease, discovering novel host-virus protein interactions, and for screening potential new therapeutic agents.[3][4]
The principle of the assay relies on the high-affinity and specific interaction between biotin and streptavidin, which is typically conjugated to agarose or magnetic beads.[5] The biotinylated KNI-1293 is immobilized on these beads and incubated with a cell lysate. Proteins that bind to KNI-1293, primarily HIV-1 protease and its interacting partners, are captured. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as mass spectrometry or Western blotting.
Key Applications
-
Target Identification and Validation: Confirming the interaction of KNI-1293 with HIV-1 protease.
-
Interactome Analysis: Identifying host or viral proteins that form a complex with HIV-1 protease.
-
Drug Screening: Screening for other molecules that compete with KNI-1293 for binding to HIV-1 protease.
-
Pathway Analysis: Understanding the cellular pathways affected by HIV-1 protease activity.
Experimental Data
While specific quantitative data for KNI-1293 pull-down assays are proprietary or not widely published, the following table represents the type of data that can be generated from a quantitative mass spectrometry analysis of proteins pulled down by KNI-1293 biotin from HIV-1 infected cells. The relative abundance can be determined using techniques like label-free quantification or stable isotope labeling.
| Protein ID (e.g., UniProt) | Protein Name | Function | Relative Abundance (KNI-1293 vs. Control) |
| P03367 | Gag-Pol polyprotein | HIV-1 structural and enzymatic precursor | High |
| P04585 | HIV-1 Protease | Viral maturation | High |
| P10415 | Pro-caspase 8 | Host apoptosis pathway | Moderate |
| Q14145 | Eukaryotic translation initiation factor 4 gamma 1 (eIF4G) | Host protein synthesis | Moderate |
| P10415 | B-cell lymphoma 2 (Bcl-2) | Host anti-apoptotic protein | Low |
Experimental Protocols
Protocol 1: Immobilization of this compound on Streptavidin Beads
This protocol describes the immobilization of the biotinylated "bait" protein to prepare for the pull-down assay.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., 1X PBS, pH 7.4 with 0.05% Tween-20)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the streptavidin beads thoroughly by vortexing.
-
Transfer the desired amount of bead slurry to a clean microcentrifuge tube. The amount of beads will depend on the scale of the pull-down experiment.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
-
Equilibrate the beads by washing them three times with an excess of Binding/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the this compound to the bead suspension. The optimal concentration of KNI-1293 should be determined empirically but a starting point of 10-50 µg of biotinylated protein per 50 µL of bead slurry can be used.
-
Incubate the mixture for at least 30 minutes at room temperature with gentle rotation to allow for the binding of KNI-1293 to the streptavidin.
-
Pellet the beads with the magnetic rack and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound KNI-1293.
-
The KNI-1293-conjugated beads are now ready for the pull-down assay.
Protocol 2: Protein Pull-Down Assay with this compound
This protocol outlines the procedure for capturing target proteins from a cell lysate.
Materials:
-
KNI-1293-conjugated beads (from Protocol 1)
-
Cell lysate (from HIV-1 infected or control cells)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Binding/Wash Buffer
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or SDS-PAGE sample buffer)
-
Neutralization Buffer (if using acidic elution, e.g., 1 M Tris, pH 8.5)
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells in an appropriate Lysis Buffer containing protease inhibitors to prevent protein degradation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Binding of Target Proteins:
-
Add the prepared cell lysate (containing the "prey" proteins) to the tube with the KNI-1293-conjugated beads. A typical starting amount is 500 µg to 1 mg of total protein.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant (flow-through).
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads to release the bound proteins.
-
If using an acidic elution buffer, incubate for 5-10 minutes at room temperature and then pellet the beads to collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer.
-
Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins for direct analysis by Western blotting.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie or silver staining, Western blotting with specific antibodies, or identified by mass spectrometry.
-
Visualizations
Caption: this compound Pull-Down Workflow.
Caption: HIV-1 Protease Interaction Pathway.
References
- 1. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. bioclone.net [bioclone.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KNI-1293 Biotin Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-1293 is a potent, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral maturation and replication. This document provides a detailed guide for the use of biotinylated KNI-1293 in immunoprecipitation (IP) experiments to isolate and identify its binding partners from complex biological samples. Biotin-based pull-down assays are a powerful tool for target identification and validation, relying on the high-affinity interaction between biotin and streptavidin. The small size of the biotin tag, when conjugated to KNI-1293, is unlikely to interfere with its binding to target proteins. This protocol is designed to be a starting point for researchers and can be optimized for specific experimental systems.
Principle of KNI-1293 Biotin Immunoprecipitation
The workflow for this compound immunoprecipitation involves several key steps. First, cells or tissues are lysed to release proteins while maintaining protein-protein and protein-small molecule interactions. The lysate is then incubated with biotinylated KNI-1293, allowing the inhibitor to bind to its target protein(s). Subsequently, streptavidin-conjugated beads are added to the lysate to capture the biotin-KNI-1293-protein complexes. After a series of washes to remove non-specific binding proteins, the captured proteins are eluted from the beads and can be identified by downstream applications such as Western blotting or mass spectrometry.
Data Presentation
| Parameter | Value/Range | Notes |
| Inhibitory Constant (Ki) of similar compounds (e.g., KNI-272) | Picomolar range | Indicates very strong binding to the target HIV-1 protease.[1] |
| Recommended Starting Concentration of Biotinylated KNI-1293 | 200-500 nM | This is a general starting point and should be optimized for each specific cell type and target.[2] |
| Cell Lysate Protein Concentration | 0.1 - 2 mg/mL | The optimal concentration depends on the expression level of the target protein.[3] |
| Streptavidin Bead Binding Capacity | Varies by manufacturer | Refer to the manufacturer's specifications for the beads being used. |
Experimental Protocols
Materials and Reagents
-
Biotinylated KNI-1293
-
Streptavidin-conjugated magnetic beads or agarose beads
-
Cell culture or tissue samples
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (choose one, see recipes below)
-
Wash Buffer (see recipes below)
-
Elution Buffer (choose one, see recipes below)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes
-
Rotating platform or end-over-end rotator
-
Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)
Buffer Recipes
1. Lysis Buffers (Choose one)
-
RIPA (Radioimmunoprecipitation Assay) Lysis Buffer (Stringent):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitors (add fresh)
-
Note: RIPA buffer is effective for whole-cell extracts but may disrupt some protein-protein interactions.
-
-
NP-40 Lysis Buffer (Mild):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
Protease and phosphatase inhibitors (add fresh)
-
Note: This is a less stringent buffer suitable for preserving protein complexes.
-
2. Wash Buffers
-
High-Salt Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
500 mM NaCl
-
1% NP-40
-
-
Low-Salt Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
3. Elution Buffers (Choose one)
-
Glycine Elution Buffer (for native protein elution):
-
0.1 M Glycine-HCl, pH 2.5-3.0
-
Note: Neutralize the eluate immediately with 1M Tris-HCl, pH 8.5.
-
-
Biotin Elution Buffer (Competitive elution):
-
PBS containing 2-10 mM Biotin
-
Note: This can be a gentle elution method, but may require optimization of biotin concentration and incubation time.
-
-
SDS-PAGE Sample Buffer (for denaturing elution):
-
1X or 2X Laemmli buffer
-
Note: This will elute all bound proteins, including the streptavidin from the beads if not covalently crosslinked.
-
Step-by-Step Protocol
1. Cell Lysis
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Binding of Biotinylated KNI-1293 to Target Protein
-
Dilute the cleared cell lysate to the desired protein concentration (e.g., 1 mg/mL) with Lysis Buffer.
-
Add biotinylated KNI-1293 to the lysate to a final concentration of 200-500 nM.
-
As a negative control, add an equivalent volume of DMSO (or the solvent for KNI-1293) to a separate aliquot of the lysate.
-
Incubate the tubes on a rotating platform for 1-2 hours at 4°C.
3. Capture of Biotin-KNI-1293-Protein Complexes
-
While the lysate is incubating, prepare the streptavidin beads according to the manufacturer's instructions. This usually involves washing the beads several times with Lysis Buffer.
-
Add the pre-washed streptavidin beads to the lysate containing biotinylated KNI-1293.
-
Incubate on a rotating platform for 1 hour at 4°C.
4. Washing
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of Wash Buffer (start with Low-Salt Wash Buffer).
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins. For the final wash, use a fresh microcentrifuge tube to minimize contamination.
5. Elution
-
For Glycine Elution:
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of Glycine Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 10-15 µL of 1M Tris-HCl, pH 8.5 to neutralize the acidic pH.
-
Repeat the elution step once and pool the eluates.
-
-
For Biotin Elution:
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of Biotin Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant.
-
-
For SDS-PAGE Sample Buffer Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
-
6. Downstream Analysis
The eluted proteins can be analyzed by Western blotting to confirm the presence of a known target or by mass spectrometry for the identification of novel binding partners.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A streamlined workflow for this compound immunoprecipitation.
Signaling Pathway Diagram
HIV-1 protease inhibitors have been shown to affect cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagram illustrates a simplified representation of the MAPK signaling cascade and the potential point of influence by HIV protease inhibitors.
Caption: MAPK signaling pathway and potential inhibition by HIV protease inhibitors.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
KNI-1293 Biotin: Application Notes and Protocols for Proteomic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential proteomic applications of KNI-1293 Biotin, a biotinylated inhibitor of HIV-1 protease. While specific proteomics studies utilizing this compound are not extensively documented in publicly available literature, its structure as a biotin-tagged inhibitor lends itself to established proteomic workflows for target identification, engagement, and profiling. The following protocols are detailed, generalized procedures that can be adapted for the use of this compound and other similar biotinylated probes.
Introduction to this compound
This compound is a biochemical reagent characterized as a biotinylated inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease[1][2][3]. The key feature of this molecule is the covalent linkage of a biotin molecule to the HIV-1 protease inhibitor KNI-1293. This dual functionality allows it to interact with its protein target (HIV-1 protease) while enabling its detection, enrichment, and purification via the high-affinity interaction between biotin and streptavidin[1].
The primary described application for this compound is in a unique "stripping" assay for detecting protease activity. In this system, the inhibitor binds to the protease, and this interaction can be reversed or "stripped" by the addition of streptavidin[1]. This suggests its potential for studying dynamic protein-inhibitor interactions.
Proteomic Applications of Biotinylated Inhibitors
Biotinylated small molecule inhibitors like KNI-1293 are powerful tools in chemical proteomics for the following applications:
-
Target Identification and Verification: To identify the primary and potential off-target proteins that a drug or lead compound interacts with in a complex biological sample (e.g., cell lysate, tissue homogenate).
-
Target Engagement Studies: To confirm that the inhibitor is binding to its intended target in a cellular context.
-
Affinity-Based Protein Profiling (ABPP): To map the protein interaction landscape of a small molecule and understand its mechanism of action and potential toxicity.
-
Pull-Down Assays for Mass Spectrometry: To isolate and enrich target proteins for subsequent identification and quantification by mass spectrometry.
The general principle involves incubating the biotinylated probe with a proteome, capturing the probe-protein complexes using streptavidin-coated beads, washing away non-specific binders, and then identifying the captured proteins.
Experimental Protocols
The following are detailed protocols for the use of a biotinylated inhibitor like this compound in a typical proteomics workflow.
Protocol 1: Pull-Down of Target Proteins from Cell Lysate
This protocol describes the enrichment of proteins that bind to this compound from a total cell lysate.
Materials:
-
Cells of interest (e.g., HEK293T cells, or a relevant cell line expressing the target protease)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer with high salt and denaturant for mass spectrometry)
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteome. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Incubation with Biotinylated Inhibitor:
-
Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL) with lysis buffer.
-
Add this compound to the lysate at a final concentration to be optimized by the user (a starting point could be in the range of 1-10 µM).
-
As a negative control, add an equivalent volume of the vehicle (e.g., DMSO) to a separate aliquot of the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Biotinylated Complexes:
-
While the lysate is incubating, prepare the streptavidin magnetic beads. Wash the beads three times with wash buffer according to the manufacturer's protocol.
-
Add the pre-washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant (flow-through).
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with high-salt wash buffer (e.g., PBS, 500 mM NaCl, 0.1% Tween-20).
-
2 washes with the initial wash buffer (e.g., PBS, 150 mM NaCl, 0.1% Tween-20).
-
1 wash with PBS.
-
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For analysis by Western Blot, elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
For analysis by mass spectrometry, proceed to Protocol 2 for on-bead digestion.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
This protocol describes the preparation of captured proteins for identification by mass spectrometry.
Materials:
-
Beads with captured proteins from Protocol 1
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add alkylation buffer and incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the tubes and collect the supernatant containing the digested peptides.
-
To increase peptide recovery, wash the beads with a solution of 50% acetonitrile and 0.1% formic acid, and combine this with the first supernatant.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Elute the desalted peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a buffer compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to allow for easy comparison between the this compound sample and the negative control.
Table 1: Hypothetical List of Proteins Identified by Mass Spectrometry after Pull-Down with this compound. This table illustrates how to present identified proteins with their quantitative values. The fold change indicates the enrichment of a protein in the this compound pull-down compared to the control.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) - this compound | Peptide Spectrum Matches (PSMs) - Control | Fold Change (KNI-1293/Control) | p-value |
| P01044 | GAG-POL | Gag-Pol polyprotein (HIV-1) | 152 | 2 | 76.0 | <0.001 |
| Q9Y2T3 | PRSS1 | Trypsin-1 | 12 | 8 | 1.5 | 0.25 |
| P02768 | ALB | Serum albumin | 5 | 4 | 1.25 | 0.68 |
| P08670 | VIM | Vimentin | 7 | 5 | 1.4 | 0.45 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Activity-Based Protein Profiling with KNI-1293 Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes within complex biological systems.[1][2] This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes.[1] KNI-1293 Biotin is a specialized biochemical reagent designed for ABPP, enabling the labeling, detection, and enrichment of its target proteins.[3][4] Based on the broader "KNI" series of compounds, KNI-1293 is a potent inhibitor of viral proteases, specifically HIV-1 protease.[5][6][7] HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), and its inhibition is a key therapeutic strategy.[6][7]
This document provides detailed application notes and protocols for the use of this compound in the activity-based profiling of its presumed target, HIV-1 protease. The protocols outlined below are based on established methodologies for ABPP and have been adapted for this specific application.
Principle of this compound in Activity-Based Protein Profiling
This compound is an activity-based probe (ABP) that consists of two key functional components:
-
A reactive group (KNI-1293): This "warhead" is designed to covalently bind to the active site of a specific class of enzymes, in this case, likely HIV-1 protease.[5][6] This interaction is dependent on the catalytic activity of the enzyme, ensuring that only active enzymes are labeled.
-
A reporter tag (Biotin): The biotin moiety allows for the detection and enrichment of the probe-labeled proteins.[1] Biotin's high affinity for streptavidin is leveraged for various downstream applications, including western blotting and mass spectrometry-based proteomic analysis.
The general workflow for ABPP using this compound involves the incubation of the probe with a biological sample, followed by the detection or enrichment of biotinylated proteins.
Data Presentation
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| KNI-272 | HIV-1 Protease | In vitro antiviral activity | IC50: 3-5 fold higher with 50% FCS | HIV-1 infected cells | [3] |
| KNI-272 | HIV-1 Protease | Dissociation constant | Ki: picomolar range | Purified HIV-1 Protease | [5][6] |
Note: IC50 and Ki values are highly dependent on experimental conditions. The data for KNI-272 suggests that KNI-1293 is also a potent inhibitor of HIV-1 protease. Researchers are advised to determine the optimal concentration and conditions for this compound empirically for their specific application.
Experimental Protocols
Protocol 1: In-gel Fluorescence Detection of this compound Labeled Proteins
This protocol describes the labeling of proteins in a cell lysate with this compound, followed by detection using a fluorescently-labeled streptavidin conjugate and in-gel fluorescence scanning.
Materials:
-
This compound
-
Cell lysate containing the target protein (e.g., from HIV-1 infected cells or cells expressing recombinant HIV-1 protease)
-
Streptavidin-AlexaFluor conjugate (or similar)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine the protein concentration.
-
Labeling Reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of total protein) with this compound to a final concentration of 1 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Streptavidin Staining: After electrophoresis, incubate the gel with a solution of fluorescently-labeled streptavidin (e.g., 1:10,000 dilution in TBST) for 1 hour at room temperature.
-
Washing: Wash the gel several times with TBST to remove unbound streptavidin.
-
Imaging: Visualize the biotinylated proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 2: Pull-down of this compound Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated beads for subsequent identification by mass spectrometry.
Materials:
-
This compound
-
Cell lysate
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer or on-bead digestion buffer)
-
Mass spectrometer
Procedure:
-
Labeling: Perform the labeling reaction as described in Protocol 1, steps 1-3.
-
Streptavidin Bead Incubation: Add streptavidin beads to the labeled lysate and incubate with rotation for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer for subsequent gel-based analysis or by on-bead digestion with trypsin for direct analysis by LC-MS/MS.
-
Sample Preparation for Mass Spectrometry: For on-bead digestion, follow standard protocols for reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
Visualizations
Caption: General workflow for activity-based protein profiling with this compound.
Caption: Simplified schematic of the role of HIV Protease in the viral life cycle.
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein binding of human immunodeficiency virus protease inhibitor KNI-272 and alteration of its in vitro antiretroviral activity in the presence of high concentrations of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targets of a protease inhibitor, KNI-272, in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling HIV-1 Protease with KNI-1293 Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] This makes it a prime target for antiretroviral therapy.[3] The KNI series of inhibitors are potent, transition-state analogs designed to bind with high affinity to the active site of HIV-1 protease.[4][5] KNI-1293 Biotin is a derivative of this inhibitor class that has been conjugated to biotin, a small vitamin with an exceptionally high affinity for streptavidin.[6][7][8][9]
This biotin tag serves as a versatile tool for researchers, enabling the detection, isolation, and quantification of the inhibitor-bound protease.[10] Applications include affinity pull-down assays to study protein-protein interactions, immunoassays like Western blots and ELISAs for detection, and surface plasmon resonance (SPR) for kinetic analysis.[10] This document provides detailed protocols for the formation of the HIV-1 Protease:KNI-1293-Biotin complex and subsequent downstream applications.
Data Presentation
While specific binding kinetics for KNI-1293 have not been published, data from the closely related inhibitor KNI-764 demonstrates the high-affinity nature of this compound class. This provides a benchmark for the expected interaction.
Table 1: Binding Energetics of KNI-764 with HIV-1 Protease [11]
| Parameter | Wild-Type HIV-1 Protease | V82F/I84V Mutant |
| Binding Affinity (Ka) | 3.1 x 1010 M-1 | 1.2 x 109 M-1 |
| Dissociation Constant (Kd) | 32 pM | 832 pM |
| Gibbs Free Energy (ΔG) | -14.4 kcal/mol | -12.4 kcal/mol |
| Enthalpy (ΔH) | -7.6 kcal/mol | -4.7 kcal/mol |
Table 2: Summary of Experimental Parameters and Expected Results
| Experiment | Key Parameters | Expected Outcome |
| Labeling Reaction | Molar Ratio (Protease:Inhibitor) | Formation of a stable, non-covalent complex. |
| Incubation Time & Temperature | Optimized for maximal binding. | |
| Western Blot Detection | Primary Detection Reagent | Streptavidin-HRP |
| Visualization | Chemiluminescent or colorimetric signal at the molecular weight of HIV-1 Protease (~11 kDa). | |
| Affinity Pull-Down | Bait | This compound-labeled HIV-1 Protease |
| Matrix | Streptavidin-conjugated magnetic beads or agarose resin. | |
| Elution | Eluted fraction contains HIV-1 Protease and any interacting partners. |
Experimental Workflows and Signaling Pathways
Caption: Workflow for labeling HIV-1 Protease with this compound.
Caption: Workflows for detection and pull-down of biotin-labeled protease.
Experimental Protocols
Protocol 1: Labeling of HIV-1 Protease with this compound
This protocol describes the formation of a non-covalent complex between recombinant HIV-1 protease and the biotinylated inhibitor KNI-1293.
Materials:
-
Recombinant, purified HIV-1 Protease
-
This compound (MW: 873.1 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 5.5
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a 1 mM stock solution. Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
Dilute HIV-1 Protease: Prepare a working solution of HIV-1 Protease in Assay Buffer to a final concentration of 1 µM. Note: The optimal protein concentration may vary and should be determined empirically.
-
Labeling Reaction: In a microcentrifuge tube, combine the reagents. To label 100 µL of 1 µM protease, add 1 µL of 100 µM this compound (prepare a fresh dilution from the 1 mM stock in Assay Buffer). This represents a 1:1 molar ratio. A 5 to 10-fold molar excess of the biotinylated inhibitor can also be used to ensure saturation.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Removal of Excess Inhibitor (Optional): If downstream applications are sensitive to free biotinylated inhibitor, the complex can be purified. Use a desalting column or size exclusion chromatography (e.g., Sephadex G-25) equilibrated with Assay Buffer to separate the protease-inhibitor complex from the smaller, unbound inhibitor.[3]
-
Storage: The labeled HIV-1 Protease complex can be used immediately or stored at -80°C for long-term use.
Protocol 2: Detection of Labeled Protease by Western Blot
This protocol allows for the specific detection of the this compound-labeled HIV-1 protease.
Materials:
-
Labeled HIV-1 Protease (from Protocol 1)
-
SDS-PAGE gels and running buffer
-
PVDF or Nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load 10-20 µL of the labeled protease sample onto an SDS-PAGE gel (e.g., 15% acrylamide for an ~11 kDa protein). Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle shaking to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendation. Incubate the membrane with the diluted conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
Detection: Incubate the membrane with the chemiluminescent HRP substrate as per the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. A band should appear at the molecular weight corresponding to HIV-1 protease (~11 kDa).
Protocol 3: Affinity Pull-Down of Labeled HIV-1 Protease
This protocol is designed to isolate the labeled HIV-1 protease and any potential interacting proteins from a complex mixture, such as a cell lysate.
Materials:
-
Labeled HIV-1 Protease (from Protocol 1)
-
Cell lysate or protein mixture containing potential interacting partners
-
Streptavidin-conjugated magnetic beads or agarose resin[12]
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, pH 7.4. Add protease inhibitors just before use.
-
Elution Buffer: 2-5 mM Biotin in Binding/Wash Buffer, or low pH buffer (e.g., 0.1 M Glycine, pH 2.5-2.8).
-
Neutralization Buffer (if using low pH elution): 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes and magnetic rack (for magnetic beads)
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads and transfer the required volume (e.g., 50 µL of slurry per sample) to a new microcentrifuge tube. Wash the beads three times with 1 mL of Binding/Wash Buffer.[2]
-
Bind Labeled Protease to Beads: Resuspend the washed beads in 200-500 µL of Binding/Wash Buffer. Add the this compound-labeled HIV-1 protease. Incubate for 1-2 hours at 4°C on a rotator.
-
Introduce Prey Proteins: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Add the cell lysate or protein mixture ("prey") to the beads. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using one of the following methods:
-
Competitive Elution: Resuspend the beads in 50-100 µL of Elution Buffer containing free biotin. Incubate for 30-60 minutes at room temperature.
-
Denaturing Elution: Resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis: Collect the supernatant (the eluate). Analyze the eluted proteins by SDS-PAGE, Western blot, or mass spectrometry to identify the HIV-1 protease and its interacting partners.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylated peptide pull down assay [bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. A simple method for labeling proteins and antibodies with biotin using the proximity biotinylation enzyme TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting structural flexibility in HIV-1 protease inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound (this compound) | 生化试剂 | CAS 2071715-99-4 | 美国InvivoChem [invivochem.cn]
- 8. This compound | C45H56N6O8S2 | CID 138376576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. neb.com [neb.com]
KNI-1293 Biotin: Application Notes and Protocols for Protease Substrate Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-1293 Biotin is a specialized biochemical tool designed for the identification and characterization of protease substrates. This reagent is a biotinylated derivative of the KNI-series of protease inhibitors, which are known to be potent, transition-state analog inhibitors of viral proteases, particularly HIV-1 protease.[1][2][3] The covalent attachment of a biotin molecule to the KNI-1293 inhibitor allows for the affinity-based capture and isolation of protease-substrate complexes. This approach leverages the high-affinity interaction between biotin and streptavidin for the enrichment of target proteins from complex biological samples, facilitating their subsequent identification by mass spectrometry.[4][5]
The underlying principle of this application involves the formation of a stable complex between the target protease, its substrate, and the this compound inhibitor. As a transition-state analog, KNI-1293 binds tightly to the active site of the protease while it is engaged with its substrate. The biotin tag then serves as a handle for the selective purification of this entire complex using streptavidin-conjugated beads. This methodology enables the identification of endogenous substrates of specific proteases, providing valuable insights into their biological functions and roles in signaling pathways.
Mechanism of Action
KNI-1293 is an analog of KNI-272, an allophenylnorstatine-containing peptidomimetic that acts as a transition-state mimic inhibitor of HIV-1 protease.[2][3] These inhibitors are designed to resemble the tetrahedral intermediate of peptide bond hydrolysis, thereby binding with high affinity to the active site of the protease.[2] The interaction is characterized by hydrogen bonds between the inhibitor's hydroxyl group and the catalytic aspartate residues (Asp-25 and Asp-125) in the protease active site.[2]
In the context of substrate identification, this compound is introduced to a biological lysate containing the active protease of interest and its potential substrates. The inhibitor will preferentially bind to protease molecules that are actively engaged with a substrate, forming a ternary complex. The high affinity of the biotin tag for streptavidin is then exploited to isolate these complexes from the rest of the cellular proteome. A unique feature of some KNI inhibitors is the potential to be "stripped" from the protease by streptavidin, which could be leveraged in specific experimental designs.
Data Presentation
The following table represents hypothetical quantitative data obtained from a proteomics experiment designed to identify substrates of a specific protease using this compound. The data is presented as fold-change in protein abundance in the this compound pulldown fraction compared to a control (e.g., a non-biotinylated inhibitor or beads alone).
| Protein ID | Gene Name | Description | Fold Change (this compound / Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 8.7 | 0.001 |
| Q06609 | PARP1 | Poly [ADP-ribose] polymerase 1 | 6.2 | 0.005 |
| P10415 | VIM | Vimentin | 5.5 | 0.008 |
| P08670 | VCP | Valosin-containing protein | 4.9 | 0.012 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.450 |
| P62258 | KRT10 | Keratin, type I cytoskeletal 10 | 1.1 | 0.510 |
Experimental Protocols
Protocol 1: Affinity Purification of Protease-Substrate Complexes using this compound
This protocol outlines the steps for the enrichment of protease-substrate complexes from cell lysates.
Materials:
-
Cells or tissue expressing the protease of interest
-
Lysis Buffer (e.g., 50 mM HEPES-NaOH pH 8.0, 100 mM KCl, 2 mM EDTA, 0.1% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
This compound
-
Control inhibitor (non-biotinylated KNI-1293 or other suitable control)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with adjusted salt concentration)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5 or on-bead digestion buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Incubation with Inhibitor: Aliquot equal amounts of protein lysate into two tubes. Add this compound to one tube and the control inhibitor to the other at a final concentration of 10-50 µM. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Affinity Capture: Add pre-washed streptavidin-conjugated magnetic beads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. Alternatively, proceed directly to on-bead digestion for mass spectrometry analysis.
Protocol 2: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the preparation of enriched proteins for identification by mass spectrometry.
Materials:
-
Beads with bound protein complexes from Protocol 1
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Quenching Solution (e.g., 1% formic acid)
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes. Cool to room temperature and add Alkylation Buffer, then incubate in the dark for 20 minutes.
-
Trypsin Digestion: Wash the beads with 50 mM Ammonium Bicarbonate. Resuspend the beads in a solution containing trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.
-
Quenching and Desalting: Acidify the peptide solution with Quenching Solution. Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
Sample Analysis: The purified peptides are now ready for analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for protease substrate identification.
Caption: Mechanism of this compound action.
References
- 1. Targets of a protease inhibitor, KNI-272, in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KNI-102, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Current and Novel Inhibitors of HIV Protease | MDPI [mdpi.com]
Troubleshooting & Optimization
Optimizing KNI-1293 Biotin Concentration for Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of KNI-1293 Biotin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
KNI-1293 is a potent inhibitor of HIV-1 protease, an enzyme critical for the lifecycle of the HIV virus. By preventing the protease from cleaving viral polyproteins into mature, functional proteins, KNI-1293 effectively halts viral replication. The biotinylated form, this compound, is a versatile biochemical tool. The biotin tag allows for high-affinity binding to streptavidin or avidin, enabling its use in a variety of applications, including:
-
Immunoassays: For detecting and quantifying interactions with other molecules.
-
Pull-down assays: To isolate and identify binding partners of HIV-1 protease.
-
High-throughput screening (HTS): To screen for other molecules that may compete with KNI-1293 for binding to the protease.
Q2: I am not getting a signal in my streptavidin-based assay, even though I've added this compound. What could be the issue?
A lack of signal is a common issue that can arise from several factors. One of the primary causes is steric hindrance, where the biotin molecule is not accessible to streptavidin.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The biotin molecule on KNI-1293 may be sterically hindered, preventing it from binding effectively to streptavidin. This can be due to the conformation of KNI-1293 itself or its interaction with the target protein.[1] | Ensure a sufficiently long and flexible linker is used between KNI-1293 and the biotin moiety. |
| Incorrect Buffer Conditions | The pH, ionic strength, or presence of certain detergents in your assay buffer can interfere with the biotin-streptavidin interaction.[1] | Verify that your buffer composition is compatible with the biotin-streptavidin interaction. Avoid extreme pH and high concentrations of organic solvents. |
| Low Degree of Labeling (DOL) | The batch of this compound you are using may have a low degree of biotinylation, meaning not all KNI-1293 molecules are tagged with biotin. | Confirm the DOL with the manufacturer. If labeling in-house, consider optimizing the biotinylation reaction. |
| Analyte Concentration Below Detection Limit | The concentration of this compound or the target it is binding to may be too low to be detected by your assay.[1] | Perform a titration experiment to determine the optimal concentration range for your specific assay. |
| Competition from Free Biotin | The presence of free biotin in your sample or buffers can compete with this compound for binding to streptavidin, leading to a reduced signal.[2][3] | Ensure all buffers and media are free of biotin. If biotin is present in the sample, it may need to be removed through a depletion protocol using streptavidin-coated beads.[2] |
Q3: My assay is showing high background or non-specific binding. How can I reduce this?
High background can obscure your specific signal. Several factors can contribute to this issue, particularly in solid-phase assays like ELISAs.
Strategies to Reduce Non-Specific Binding:
| Strategy | Explanation | Implementation |
| Blocking | Inadequate blocking of the microplate or beads can lead to non-specific adsorption of this compound or streptavidin conjugates. | Use a high-quality blocking agent (e.g., 3-5% BSA or non-fat dry milk in your assay buffer). Ensure sufficient incubation time for complete blocking. |
| Washing Steps | Insufficient washing between steps can leave unbound reagents behind, contributing to high background. | Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like Tween-20. |
| Titration of Reagents | Using too high a concentration of this compound or the detection reagent (e.g., streptavidin-HRP) can increase non-specific binding.[4] | Perform a checkerboard titration to find the optimal concentrations of all assay components that provide the best signal-to-noise ratio. |
| Adjusting Incubation Times | Long incubation times can sometimes lead to increased non-specific interactions. | Optimize incubation times for each step of the assay. |
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration in a Competitive ELISA
This guide outlines a process for determining the optimal concentration of this compound for a competitive ELISA designed to screen for novel HIV-1 protease inhibitors.
Caption: Workflow for a competitive ELISA to screen for HIV-1 protease inhibitors.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with recombinant HIV-1 protease at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 3% BSA in PBS for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Add serial dilutions of your test compounds to the wells.
-
Immediately add this compound at a pre-determined optimal concentration (see titration below).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection:
-
Add Streptavidin-HRP diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Repeat the wash step five times.
-
Add TMB substrate and incubate until sufficient color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Titration of this compound:
To determine the optimal concentration, perform the assay without any test compound. Titrate the this compound in a series of dilutions. The optimal concentration will be the one that gives a high signal (e.g., an absorbance of ~1.0-1.5) while still being sensitive to inhibition. This is often the concentration that corresponds to the EC80 (80% of the maximum signal).
Hypothetical Titration Data:
| This compound (nM) | Absorbance at 450 nm (OD) |
| 1000 | 1.85 |
| 500 | 1.79 |
| 250 | 1.65 |
| 125 | 1.48 |
| 62.5 | 1.25 |
| 31.25 | 0.88 |
| 15.6 | 0.51 |
| 7.8 | 0.24 |
| 0 | 0.05 |
Based on this data, a concentration of 62.5 nM would be a good starting point for the competitive assay, as it gives a strong signal that can be effectively competed down by an inhibitor.
Guide 2: Troubleshooting a Pull-Down Assay
This guide addresses common issues when using this compound to pull down HIV-1 protease and its potential binding partners from a complex lysate.
Caption: General workflow for a pull-down assay using this compound.
Common Problems and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| No protein of interest is pulled down. | Inefficient binding: The concentration of this compound may be too low, or the incubation time is too short. | Increase the concentration of this compound (e.g., try a range from 100 nM to 1 µM). Increase incubation times. |
| Harsh lysis buffer: The lysis buffer may be denaturing the target protein or disrupting the interaction. | Use a milder lysis buffer (e.g., RIPA with lower detergent concentrations or a CHAPS-based buffer). Add protease inhibitors to the lysis buffer. | |
| High non-specific binding (many background bands on a gel). | Insufficient washing: Not enough wash steps or the wash buffer is not stringent enough. | Increase the number of washes. Increase the salt or detergent concentration in the wash buffer. |
| Hydrophobic interactions: KNI-1293 or the beads may be sticking to other proteins non-specifically. | Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the binding and wash buffers. Pre-clear the lysate with unconjugated streptavidin beads before adding this compound. | |
| This compound is not binding to the streptavidin beads. | Bead capacity exceeded: Too much biotinylated compound for the amount of beads used. | Increase the amount of streptavidin beads. Ensure the beads are not expired and have been stored correctly. |
| Steric Hindrance: As mentioned in the FAQs, the biotin may be inaccessible.[1] | This is a less common issue in pull-down assays but can occur. If suspected, a longer linker on the this compound molecule may be necessary. |
By systematically addressing these common issues and carefully optimizing reagent concentrations, researchers can successfully employ this compound in a wide range of applications to study HIV-1 protease.
References
Troubleshooting non-specific binding in KNI-1293 Biotin pull-downs
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using KNI-1293 Biotin pull-down assays to identify protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is KNI-1293 and what is its primary biological target?
KNI-1293 is a biotinylated chemical probe derived from the potent HIV-1 protease inhibitor, KNI-272.[1][2][3] Its primary biological target is the HIV-1 protease, a retroviral aspartyl protease essential for the life cycle of the Human Immunodeficiency Virus (HIV).[4][5][6] The protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for viral replication.[4][7][8] KNI-1293, being a transition-state analog, binds tightly to the active site of HIV-1 protease, allowing for its capture in pull-down assays.[2][9]
Q2: I am observing a high number of non-specific proteins in my this compound pull-down. What are the common causes?
High background and non-specific binding in biotin pull-down assays are common issues that can arise from several factors:
-
Inadequate Blocking: Insufficient blocking of the streptavidin beads can leave open binding sites that non-specifically capture proteins.
-
Insufficiently Stringent Washes: Wash buffers that are not stringent enough may fail to remove weakly or non-specifically bound proteins.
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically interact with the beads or the KNI-1293 molecule itself through hydrophobic or electrostatic forces.
-
Endogenously Biotinylated Proteins: Cell lysates naturally contain a small number of biotinylated proteins that will bind to streptavidin beads.
-
Contamination: Contaminants such as keratin from skin and hair are frequently observed in mass spectrometry results and can obscure true interactors.
Q3: How can I reduce non-specific binding in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Pre-clearing the Lysate: Incubate your cell lysate with streptavidin beads alone before adding your biotinylated KNI-1293 probe. This will help to remove proteins that non-specifically bind to the beads.
-
Optimize Wash Buffers: Increase the stringency of your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) and/or including a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or NP-40).
-
Blocking the Beads: Thoroughly block the streptavidin beads with a protein that is unlikely to interfere with your assay, such as Bovine Serum Albumin (BSA) or salmon sperm DNA, before adding the cell lysate.
-
Use of Controls: Always include appropriate negative controls, such as a pull-down with beads alone and a pull-down with a biotinylated control molecule that is structurally similar to KNI-1293 but does not bind HIV-1 protease.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background in No-Bait Control | Proteins are binding non-specifically to the streptavidin beads. | 1. Pre-clear the lysate: Incubate the cell lysate with streptavidin beads for 1 hour at 4°C before the pull-down. 2. Increase blocking efficiency: Increase the concentration of the blocking agent (e.g., BSA) and/or the incubation time. |
| Many Non-Specific Bands in KNI-1293 Lane | Wash conditions are not stringent enough. | 1. Increase salt concentration: Gradually increase the NaCl concentration in the wash buffer (from 150 mM up to 500 mM). 2. Add/Increase detergent: Include or increase the concentration of a non-ionic detergent like Tween-20 or NP-40 (0.1% - 0.5%). 3. Increase number of washes: Perform additional wash steps. |
| Target Protein (HIV-1 Protease) is Weak or Absent | 1. Elution is inefficient. 2. KNI-1293 is not effectively binding the target. 3. Target protein expression is low. | 1. Optimize elution: Try different elution conditions, such as a lower pH or a competitive elution with free biotin. 2. Confirm KNI-1293 integrity: Ensure the biotinylated probe has not degraded. 3. Increase input: Use a larger amount of cell lysate for the pull-down. |
| Keratin Contamination in Mass Spectrometry Results | Contamination from skin, hair, or dust during sample preparation. | 1. Wear appropriate personal protective equipment: Always wear gloves and a lab coat. 2. Work in a clean environment: Use a laminar flow hood if possible and wipe down surfaces with ethanol. 3. Use filtered pipette tips. |
Experimental Protocols
Protocol: this compound Pull-Down Assay
This protocol outlines the key steps for performing a biotin pull-down assay with KNI-1293 to identify interacting proteins from a cell lysate.
1. Preparation of Streptavidin Beads: a. Resuspend the streptavidin magnetic beads in the vial. b. Transfer the desired amount of bead slurry to a new microcentrifuge tube. c. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. d. Wash the beads three times with 1X PBS containing 0.1% Tween-20.
2. Blocking the Beads: a. Resuspend the washed beads in a blocking buffer (e.g., PBS with 1% BSA). b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads on a magnetic rack and discard the supernatant.
3. Binding of this compound to Beads: a. Resuspend the blocked beads in a binding buffer (e.g., PBS with 0.1% Tween-20). b. Add the this compound probe to the beads and incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads on a magnetic rack and wash three times with binding buffer to remove unbound probe.
4. Protein Pull-Down: a. Add the pre-cleared cell lysate to the beads conjugated with this compound. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
5. Washing: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with a stringent wash buffer (e.g., PBS with 300 mM NaCl and 0.2% Tween-20).
6. Elution: a. Resuspend the washed beads in an elution buffer (e.g., 2X SDS-PAGE sample buffer or a solution with a high concentration of free biotin). b. Incubate at 95-100°C for 5-10 minutes to elute the bound proteins. c. Pellet the beads on a magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blot or mass spectrometry).
Visualizations
Caption: HIV-1 Protease Signaling Pathway in Viral Maturation.
Caption: this compound Pull-Down Experimental Workflow.
References
- 1. Targets of a protease inhibitor, KNI-272, in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism and Kinetics of HIV-1 Protease Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. KNI-102, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in KNI-1293 Biotin experiments
Welcome to the technical support center for KNI-1293 Biotin experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Q2: What is the general mechanism of action in an experiment using a biotinylated probe like this compound?
Biotin is a vitamin that forms a very strong and specific non-covalent bond with the proteins avidin and streptavidin.[3] This high-affinity interaction is exploited in many biotechnological applications. In a typical experiment, the biotinylated molecule (this compound) is introduced to a biological sample (e.g., cell lysate). The molecule interacts with its target proteins. Subsequently, streptavidin-coated beads or surfaces are used to capture the this compound along with its interacting partners. These captured proteins can then be identified and quantified, often by mass spectrometry.
Q3: What are the primary sources of noise in experiments involving biotin-streptavidin interactions?
High background and low signal-to-noise ratio in biotin-streptavidin based assays can arise from several factors:
-
Endogenous Biotin: Cells naturally contain biotinylated proteins, which can be a significant source of background.[4]
-
Nonspecific Binding: Proteins and other cellular components can bind non-specifically to the streptavidin-coated beads or to the biotinylated probe itself.
-
Excess Free Biotin: High concentrations of unbound this compound can saturate the streptavidin beads, preventing the capture of the probe-target complexes.[5]
-
Contaminating Proteases: Degradation of target proteins or the probe by endogenous proteases can lead to inconsistent results.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Background Signal
Symptoms:
-
Many proteins are identified in the negative control.
-
The signal from the target protein is obscured by a high number of non-specific binders.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Pre-block streptavidin beads with a blocking agent like BSA or a commercially available blocking buffer to reduce non-specific protein binding. |
| Inadequate Washing | Increase the number and stringency of wash steps after the pull-down. Incorporating detergents (e.g., 0.1% SDS or Triton X-100) in the wash buffers can help disrupt weak, non-specific interactions.[7] |
| Endogenous Biotinylated Proteins | Consider using a pre-clearing step with streptavidin beads to deplete endogenous biotinylated proteins from the lysate before adding the this compound probe. |
| Excess Probe Concentration | Titrate the concentration of this compound to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions. |
Issue 2: Low or No Signal for the Target Protein
Symptoms:
-
The expected target protein is not detected or is present at very low levels.
-
The overall protein yield after pull-down is very low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Binding of Probe to Target | Optimize incubation time and temperature for the interaction between this compound and the cell lysate. Ensure the buffer conditions (pH, salt concentration) are optimal for the protein-ligand interaction. |
| Inefficient Capture by Streptavidin Beads | Ensure the binding capacity of the streptavidin beads is not exceeded. Use fresh, high-quality beads. Optimize the incubation time for the capture of the biotinylated complexes.[7] |
| Degradation of Target Protein or Probe | Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice or at 4°C throughout the experiment.[6] |
| Inefficient Elution | If eluting the captured proteins, ensure the elution buffer and conditions are appropriate to break the interaction with the probe or the biotin-streptavidin bond without degrading the proteins. |
Experimental Protocols
General Workflow for a Pull-Down Assay with this compound
This protocol outlines a general procedure for identifying protein interactors of this compound from a cell lysate.
1. Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. (Optional) Pre-clearing the Lysate:
-
To reduce background from endogenous biotinylated proteins, incubate the lysate with streptavidin beads for 1 hour at 4°C.
-
Pellet the beads by centrifugation and collect the supernatant.
3. Incubation with this compound:
-
Incubate the cell lysate with the desired concentration of this compound for an optimized duration (e.g., 1-4 hours) at 4°C with gentle rotation.
4. Capture of Biotinylated Complexes:
-
Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
5. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer. The stringency of the wash buffer can be adjusted by varying the detergent and salt concentrations.
6. Elution:
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin).
7. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For protein identification, perform in-gel digestion followed by mass spectrometry analysis.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for High Background
This diagram illustrates a logical approach to troubleshooting high background signals in your this compound experiments.
Data Presentation
Table 1: Example Data for Optimizing this compound Concentration
This table provides a template for organizing data from a probe concentration optimization experiment. The goal is to identify the concentration that yields the highest signal for a known target protein while minimizing background binding.
| This compound Concentration | Signal Intensity (Known Target) | Background Signal (Negative Control) | Signal-to-Noise Ratio |
| 0.1 µM | 150 | 50 | 3.0 |
| 1 µM | 800 | 150 | 5.3 |
| 10 µM | 1200 | 600 | 2.0 |
| 100 µM | 1300 | 1100 | 1.2 |
Signal intensity and background are arbitrary units from densitometry analysis of a Western blot.
Table 2: Comparison of Wash Buffer Compositions
This table illustrates how different wash buffer components can affect the signal-to-noise ratio.
| Wash Buffer | Signal Intensity (Known Target) | Background Signal (Negative Control) | Signal-to-Noise Ratio |
| PBS | 950 | 800 | 1.2 |
| PBS + 0.1% Tween-20 | 900 | 450 | 2.0 |
| PBS + 0.1% Triton X-100 | 850 | 250 | 3.4 |
| RIPA Buffer | 600 | 100 | 6.0 |
Signal intensity and background are arbitrary units from densitometry analysis of a Western blot.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief guide to analyzing TurboID-based proximity labeling-mass spectrometry in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
KNI-1293 Biotin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of KNI-1293 Biotin. It also includes detailed troubleshooting guides and frequently asked questions (FAQs) for its application in experiments such as affinity purification and pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C upon receipt.[1] For transportation, it is typically shipped on blue ice to maintain its stability.
Q2: How should I prepare a stock solution of this compound?
Q3: What is the stability of this compound in solution?
The stability of this compound in solution depends on the solvent and pH.
-
In DMSO: Many small molecules are stable in DMSO for extended periods when stored properly.[3][4][5] Studies have shown that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[6] To ensure the integrity of your this compound stock solution, it is best to use anhydrous DMSO, aliquot the stock solution into small volumes, and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]
-
In Aqueous Buffers: Biotin is stable in a pH range of 4-9.[7] It is unstable in strong acids and alkaline solutions.[8] Therefore, it is recommended to use buffers within a neutral to slightly alkaline pH range (pH 7.2-8.0) for experiments involving this compound. Aqueous solutions of biotin are stable at 100°C, but solutions with a pH above 9 are less stable.[9]
Q4: Can I expect this compound to be stable during my pull-down experiment?
The biotin-streptavidin interaction is one of the strongest known non-covalent interactions in nature and is generally very stable under a wide range of experimental conditions, including variations in pH, temperature, and the presence of detergents and denaturing agents.[10] However, the stability of the KNI-1293 molecule itself should also be considered. As mentioned, maintaining a pH between 4 and 9 is advisable.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Citation(s) |
| Storage Temperature (Lyophilized Powder) | -20°C | [1] |
| Shipping Condition | Blue Ice | [1] |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |
| Stock Solution Storage | -20°C or -80°C in small aliquots | [3] |
| Recommended pH Range for Aqueous Solutions | 4.0 - 9.0 | [7] |
| Conditions to Avoid | Strong acids, strong alkaline solutions (pH > 9), oxidizing agents, repeated freeze-thaw cycles | [3][4][8][9] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Small Molecule Pull-Down Assay
This protocol provides a general framework for using biotinylated KNI-1293 to identify interacting proteins from a cell lysate. Optimization of incubation times, buffer compositions, and wash stringency is recommended for each specific application.
Materials:
-
Biotinylated KNI-1293
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Immobilization of this compound:
-
Incubate the washed beads with an optimized amount of this compound in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound this compound.
-
-
Protein Pull-Down:
-
Incubate the KNI-1293-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Collect the supernatant for analysis by Western blotting or mass spectrometry.
-
Troubleshooting Guides
Issue 1: High Background/Non-Specific Binding
-
Symptom: Multiple protein bands are observed in the negative control lane (e.g., beads only or a non-biotinylated control molecule).
-
Possible Causes & Solutions:
| Cause | Solution | Citation(s) |
| Proteins binding directly to streptavidin beads. | Pre-clear the cell lysate by incubating it with streptavidin beads alone before the pull-down. | [9] |
| Insufficient blocking of beads. | Block the streptavidin beads with a blocking agent like BSA or a commercially available blocking buffer before adding the biotinylated KNI-1293. | [9] |
| Wash buffer is not stringent enough. | Increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 0.5% Tween-20) in the wash buffer. Perform additional wash steps. | [9][11] |
| Hydrophobic or ionic interactions. | Add non-ionic surfactants or adjust the pH of the buffers. | [11][12] |
Issue 2: Low or No Yield of Target Protein
-
Symptom: The expected interacting protein is not detected in the eluate.
-
Possible Causes & Solutions:
| Cause | Solution | Citation(s) |
| Inefficient immobilization of this compound. | Optimize the concentration of this compound and the incubation time for immobilization. | |
| Weak or transient protein-small molecule interaction. | Perform the binding step at a lower temperature (4°C) or for a longer duration. Use cross-linking agents if appropriate. | |
| Wash conditions are too stringent. | Decrease the salt and/or detergent concentration in the wash buffer. Reduce the number of wash steps. | |
| Elution is inefficient. | Ensure the elution buffer is effective. For very strong interactions, alternative elution methods like using free biotin might be necessary, though this is less common for small molecule interactions. | |
| Target protein is in low abundance. | Increase the amount of cell lysate used for the pull-down. |
Visualizations
Caption: Workflow for a small molecule pull-down assay using this compound.
Caption: Troubleshooting flowchart for reducing non-specific binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. captivatebio.com [captivatebio.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 10. nicoyalife.com [nicoyalife.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. cohesionbio.com [cohesionbio.com]
Technical Support Center: Overcoming Challenges with Biotinylated Inhibitors in Protease Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using biotinylated inhibitors in protease assays.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, providing potential causes and recommended solutions.
Issue 1: High Background Signal
Question: I am observing a high background signal in my protease assay, even in my negative control wells (no inhibitor). What are the possible causes and how can I reduce it?
Possible Causes:
-
Non-specific binding of streptavidin-conjugate: The streptavidin-linked reporter (e.g., HRP, fluorophore) may be binding non-specifically to the microplate wells or other components of the assay.
-
Endogenous biotin: The sample itself (e.g., cell lysates, serum) may contain endogenous biotin, which can be bound by the streptavidin-conjugate, leading to a false signal.[1][2][3][4] This is particularly relevant for samples from tissues with high biotin content like the liver and kidney.[3][4]
-
Properties of Avidin: If using avidin, its high isoelectric point (pI ~10) can lead to non-specific adsorption to negatively charged molecules and surfaces.[5]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with biotin or proteases.
Solutions:
-
Optimize Blocking: Ensure adequate blocking of the microplate wells. Use a high-quality blocking buffer (e.g., BSA, casein) and incubate for a sufficient time.
-
Increase Wash Steps: Increase the number and stringency of wash steps after the addition of the streptavidin-conjugate to remove unbound reagent.
-
Add Free Biotin to Wash Buffer: Including a low concentration of free biotin in the wash buffer after the streptavidin-conjugate incubation can help to block any remaining non-specific binding sites on the streptavidin that are not occupied by the biotinylated inhibitor.[6]
-
Switch to Streptavidin or NeutrAvidin: Streptavidin and NeutrAvidin have a more neutral pI compared to avidin, which significantly reduces non-specific binding.[2][5][7] NeutrAvidin, a deglycosylated form of avidin, is often the best choice for minimizing non-specific interactions.[2]
-
Endogenous Biotin Blocking: If endogenous biotin is suspected, pre-incubate the sample with an excess of unlabeled streptavidin to block the endogenous biotin before adding the biotinylated inhibitor and streptavidin-conjugate.
-
Check Reagent Purity: Use high-purity reagents and freshly prepared buffers to avoid contamination.
Issue 2: Low or No Signal
Question: My assay is showing a very low signal or no signal at all, even in my positive control wells (no inhibitor). What could be the problem?
Possible Causes:
-
Inefficient Biotin-Streptavidin Binding: The interaction between the biotinylated inhibitor and streptavidin may be suboptimal.
-
Steric Hindrance: The biotin tag on the inhibitor might be sterically hindering its binding to the protease active site.
-
Inactive Enzyme or Inhibitor: The protease or the biotinylated inhibitor may have lost activity due to improper storage or handling.
-
Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for the protease activity or the inhibitor binding.
-
Incorrect Reagent Concentrations: The concentrations of the protease, substrate, or biotinylated inhibitor may be too low.
Solutions:
-
Optimize Reagent Concentrations: Perform titration experiments to determine the optimal concentrations of the protease, substrate, and biotinylated inhibitor.
-
Evaluate Biotinylation Strategy: If steric hindrance is suspected, consider redesigning the inhibitor with the biotin tag attached at a different position, potentially using a longer linker arm to distance the biotin from the inhibitor's active moiety.
-
Verify Reagent Activity: Test the activity of the protease using a known, non-biotinylated inhibitor and confirm the integrity of the biotinylated inhibitor.
-
Optimize Assay Buffer: Ensure the assay buffer conditions (pH, salt concentration) are optimal for your specific protease.
-
Incubation Times: Optimize the incubation times for inhibitor-protease binding and for the enzymatic reaction to ensure the reaction proceeds to a measurable extent.
Issue 3: Inconsistent or Variable Results
Question: I am getting high variability between replicate wells and between experiments. What are the potential sources of this inconsistency?
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of reagents can lead to significant variability.
-
Incomplete Mixing: Failure to properly mix the reagents in the wells can result in uneven reactions.
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments can affect enzyme activity and binding kinetics.[8]
-
Edge Effects: Wells on the edge of the microplate can be more prone to evaporation and temperature variations, leading to different results compared to the inner wells.
-
Compound Aggregation: At higher concentrations, some inhibitors can form aggregates, leading to non-specific inhibition and variable results.[8]
Solutions:
-
Proper Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all reagents.
-
Thorough Mixing: Ensure all components are thoroughly mixed in the wells after addition.
-
Consistent Incubation: Use a temperature-controlled incubator and allow the plate to equilibrate to the correct temperature before starting the reaction. To minimize edge effects, avoid using the outer wells of the plate for critical samples.
-
Include Detergents: Adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help prevent compound aggregation.[8]
-
Run Proper Controls: Include positive and negative controls in every experiment to monitor for variability.
Quantitative Data Summary
| Parameter | Typical Range | Troubleshooting Action |
| Signal-to-Background Ratio | > 3 | If < 3, indicates high background or low signal. Refer to Troubleshooting sections 1 & 2. |
| Z'-factor | > 0.5 | If < 0.5, indicates high variability. Refer to Troubleshooting section 3. |
| Inhibitor IC50 Value | Consistent across experiments | Significant shifts may indicate issues with reagent stability, concentration, or assay conditions.[8] |
| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity.[9] |
Experimental Protocols
Protocol 1: General Protease Inhibition Assay using a Biotinylated Inhibitor
This protocol describes a generic competitive ELISA-based format for assessing the potency of a biotinylated protease inhibitor.
-
Plate Coating: Coat a 96-well high-binding microplate with the target protease overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Inhibitor Addition: Add serial dilutions of the biotinylated inhibitor to the wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Incubation: Incubate for 1-2 hours at room temperature to allow the inhibitor to bind to the protease.
-
Substrate Addition: Add the protease substrate to all wells.
-
Enzymatic Reaction: Incubate for a predetermined time at the optimal temperature for the protease.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Signal Development: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a biotinylated inhibitor in a protease assay?
The primary advantage is the high affinity and specificity of the biotin-streptavidin interaction (Kd = 10⁻¹⁵ M), which allows for robust and sensitive detection methods.[2] This strong interaction enables the development of various assay formats, including ELISA, Western blotting, and pull-down experiments.[7]
Q2: Can the biotin tag interfere with the inhibitor's activity?
Yes, it is possible. The biotin molecule, although small, can sterically hinder the binding of the inhibitor to the protease's active site, especially if the biotinylation site is close to the pharmacophore. It is advisable to test the non-biotinylated version of the inhibitor to ensure the core molecule is active and to consider different linker lengths and attachment points for the biotin tag.
Q3: How can I be sure that the observed inhibition is specific to my target protease?
To confirm specificity, you should:
-
Test the inhibitor against other related and unrelated proteases to check for cross-reactivity.[10]
-
Perform counter-screens to identify nuisance inhibitors that may act through non-specific mechanisms like aggregation.[8]
-
If possible, use a structurally different, known inhibitor of your target protease as a positive control.
Q4: What are the best controls to include in my assay?
A well-controlled experiment is crucial. You should always include:
-
Positive Control (No Inhibitor): Shows the maximum enzyme activity.
-
Negative Control (No Enzyme): Determines the background signal from the substrate and detection reagents.
-
Vehicle Control: Contains the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor to account for any solvent effects.
-
Known Inhibitor Control: A well-characterized inhibitor for your target protease to validate the assay performance.
Q5: My sample is from a patient taking high-dose biotin supplements. Can I still use a biotin-streptavidin-based assay?
High levels of free biotin in a sample will interfere with biotin-streptavidin-based assays, leading to erroneous results.[11][12][13] It is recommended to either use an alternative, non-biotin-based detection method or to implement strategies to remove the excess biotin from the sample before the assay.[11] Some commercial kits are available for biotin removal.
Visualizations
Caption: Workflow for a typical protease inhibition assay using a biotinylated inhibitor.
Caption: A logical troubleshooting workflow for common issues in biotinylated inhibitor assays.
Caption: Signaling pathway illustrating the biotin-streptavidin interaction in a protease assay and potential interference.
References
- 1. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. news-medical.net [news-medical.net]
- 4. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6096508A - Method of reducing background in biotin-based assays - Google Patents [patents.google.com]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
- 9. westbioscience.com [westbioscience.com]
- 10. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myadlm.org [myadlm.org]
Effect of buffer composition on KNI-1293 Biotin activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of KNI-1293 Biotin. The following information addresses common issues related to the effect of buffer composition on the activity and performance of this compound in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
A1: The optimal pH depends on the experimental step. For the biotinylation reaction itself (the process of conjugating this compound to your molecule of interest), a pH range of 7.0 to 9.0 is generally recommended.[1] The chemical reaction for labeling proteins with biotin typically involves the unprotonated epsilon-amine of lysine, and a pH lower than 7 can lead to protonation and reduced reactivity.[2] However, for subsequent applications involving the interaction of biotin with avidin or streptavidin, the complex is remarkably stable over a wide pH range, from pH 2 to pH 11.[3][4]
Q2: Can I use Tris buffer for my experiments with this compound?
A2: It is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the biotinylation step.[1][5] These molecules will compete with the target molecule for reaction with the activated biotin, leading to inefficient labeling.[1] For steps after the labeling reaction, such as in immunoassays, Tris buffer is generally acceptable.
Q3: How does ionic strength of the buffer affect this compound activity?
A3: The biotin-avidin/streptavidin interaction itself is not significantly affected by moderate changes in ionic strength. However, high salt concentrations can be used in wash buffers to minimize non-specific binding by reducing weaker, off-target ionic interactions.[6][7] Therefore, optimizing the ionic strength of your wash buffers can help to improve the signal-to-noise ratio of your assay.
Q4: What is the role of detergents in buffers for this compound applications?
A4: Detergents are often included in buffers to reduce non-specific binding and improve the solubility of certain proteins. Mild, non-ionic detergents like Tween-20 or Triton X-100 are commonly used in ELISA and other immunoassays.[6][8][9] However, harsh detergents like SDS can denature proteins and disrupt the biotin-avidin/streptavidin interaction, especially at high concentrations and temperatures.[10] The choice and concentration of detergent should be optimized for your specific application.
Troubleshooting Guides
Problem 1: Low or No Signal in Detection Assays
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | - Ensure the biotinylation reaction buffer is free of primary amines (e.g., Tris, glycine).[1][5] - Optimize the pH of the biotinylation reaction to be within the 7.0-9.0 range.[1][2] - Increase the molar ratio of this compound to your target molecule. |
| Presence of Free Biotin in Sample | - High levels of free biotin in samples (e.g., from cell culture media or supplements) can compete with this compound for binding to streptavidin.[11][12][13] - Consider using a biotin-free cell culture medium or performing a buffer exchange to remove excess biotin.[11] |
| Suboptimal Assay Buffer | - Ensure the assay buffer is compatible with your target and the detection system.[14] - Optimize the concentration of blocking agents and detergents to minimize background and enhance signal. |
| Inactive Streptavidin-conjugate | - Use fresh or properly stored streptavidin-HRP or other conjugates.[6] - Increase the concentration of the streptavidin-conjugate.[6] |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding | - Increase the number of wash steps and the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).[6] - Optimize the blocking buffer. Protein-free blocking buffers can be effective in reducing background.[15] Avoid using milk-based blockers as they can contain endogenous biotin.[6] |
| Cross-reactivity | - Ensure the specificity of your primary and secondary antibodies. - Use affinity-purified antibodies to reduce non-specific binding. |
| Excessive Concentration of Reagents | - Titrate the concentrations of your biotinylated probe and streptavidin-conjugate to find the optimal balance between signal and background.[6][14] |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
-
Buffer Exchange: Prepare the protein to be labeled in an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES-Buffered Saline (HBS), at a pH between 7.2 and 8.5.[5] The protein concentration should typically be at least 1-2 mg/mL for efficient labeling.[5]
-
Reagent Preparation: Dissolve this compound in an appropriate organic solvent like DMSO to prepare a stock solution.
-
Biotinylation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically, but a starting point of a 10- to 40-fold molar excess is common.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][2]
-
Removal of Excess Biotin: Remove unreacted this compound by dialysis, size exclusion chromatography (e.g., a desalting column), or another suitable buffer exchange method.[1]
Visual Guides
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. pH-Dependent Deformations of the Energy Landscape of Avidin-like Proteins Investigated by Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. carsonscience.com [carsonscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. ELISA Buffers and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing aggregation of KNI-1293 Biotin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the aggregation of KNI-1293 Biotin in solution. The following recommendations are based on general principles of peptide and biotinylated molecule stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A cloudy appearance or the presence of precipitates in your this compound solution is a common indicator of aggregation. This phenomenon can be influenced by several factors including concentration, pH, temperature, and the composition of the solvent. Hydrophobic and electrostatic interactions between molecules can lead to the formation of non-covalent self-associated species.
Q2: What are the common causes of biotinylated peptide aggregation?
Aggregation of biotinylated peptides like this compound is often attributed to the formation of intermolecular hydrogen bonds, leading to self-association.[1] Hydrophobic sequences within a peptide are particularly prone to aggregation.[1] Additionally, the biotin moiety itself can contribute to aggregation under certain conditions. For instance, biotinylation of protein complexes has been observed to lead to their aggregation.[2]
Q3: How does the solvent composition affect the solubility of this compound?
The choice of solvent is critical for maintaining the solubility of this compound. Peptides with hydrophobic regions may require the addition of organic co-solvents such as dimethylsulfoxide (DMSO) or N-methylpyrrolidone (NMP) to prevent aggregation.[1] It is recommended to first dissolve the lyophilized compound in a small amount of an appropriate organic solvent before adding the aqueous buffer.
Q4: Can pH and ionic strength of the buffer impact aggregation?
Yes, both pH and ionic strength play a significant role. For peptides, a net charge can prevent aggregation due to electrostatic repulsion.[3] Therefore, adjusting the pH of the buffer to a point where this compound carries a net charge may enhance its solubility. The addition of chaotropic salts like NaClO4 or KSCN can also disrupt hydrogen bonding and reduce aggregation.[1]
Troubleshooting Guide
If you are experiencing aggregation with your this compound solution, follow these troubleshooting steps:
Step 1: Visual Inspection and Initial Assessment
-
Observation: Note the appearance of the solution (e.g., cloudy, visible particles).
-
Centrifugation: Briefly centrifuge the tube to see if a pellet forms, confirming the presence of insoluble aggregates.
Step 2: Solubility and Buffer Optimization
If aggregation is observed, a systematic approach to optimize the solvent and buffer conditions is recommended. The following table summarizes potential additives and their effects on peptide aggregation.
| Additive/Condition | General Effect on Aggregation | Recommended Starting Concentration/Condition |
| Organic Co-solvents | ||
| Dimethylsulfoxide (DMSO) | Disrupts hydrophobic interactions | 5-10% (v/v) |
| N-methylpyrrolidone (NMP) | Disrupts hydrogen bonding | 5-10% (v/v) |
| Chaotropic Agents | ||
| Sodium perchlorate (NaClO4) | Disrupts hydrogen bonding | 0.1-0.5 M |
| Potassium thiocyanate (KSCN) | Disrupts hydrogen bonding | 0.1-0.5 M |
| Detergents | ||
| Non-ionic detergents (e.g., Tween-20, Triton X-100) | Reduce hydrophobic aggregation | 0.01-0.1% (v/v) |
| pH Adjustment | ||
| Acidic or Basic Buffers | Increase net charge, enhancing electrostatic repulsion | Test a range of pH values (e.g., pH 4-9) |
| Amino Acids | ||
| Arginine, Glycine | Can reduce aggregation | 50-100 mM |
Step 3: Temperature and Sonication
-
Temperature: Some peptides are more soluble at lower or higher temperatures. Experiment with dissolving and storing the compound at different temperatures (e.g., 4°C, room temperature, or briefly at 37°C). However, be mindful of potential degradation at elevated temperatures.
-
Sonication: Applying sonication to the solution can help to break up existing aggregates.[1]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps determine the optimal solvent for dissolving this compound.
-
Aliquot: Prepare several small, equal aliquots of lyophilized this compound.
-
Solvent Addition: To each aliquot, add a small, precise volume of a different solvent system to be tested (e.g., water, PBS, PBS with 5% DMSO, etc.).
-
Observation: Vortex briefly and visually inspect for complete dissolution.
-
Incubation: Let the solutions stand at room temperature for a set period (e.g., 1 hour) and observe for any precipitate formation.
-
Selection: Choose the solvent system that results in a clear, stable solution.
Protocol 2: Buffer Optimization Screening
This experiment is designed to identify buffer conditions that prevent the aggregation of this compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent identified from Protocol 1 (e.g., 100% DMSO).
-
Buffer Array: In a 96-well plate, prepare a series of buffers with varying pH, ionic strengths, and additives as outlined in the troubleshooting table.
-
Dilution: Add a small volume of the this compound stock solution to each well of the buffer array to achieve the desired final concentration.
-
Incubation and Monitoring: Incubate the plate under desired experimental conditions (e.g., room temperature, 37°C). Monitor for aggregation over time by measuring the absorbance at a wavelength where light scattering by aggregates can be detected (e.g., 600 nm). An increase in absorbance indicates aggregation.
Visual Guides
Caption: Factors contributing to the aggregation of this compound.
Caption: A workflow for troubleshooting this compound aggregation.
References
KNI-1293 Biotin protocol modifications for specific cell lines
This technical support center provides guidance on the use of KNI-1293 Biotin. Currently, available information indicates that this compound is primarily utilized in biochemical assays for studying protease activity, rather than for intracellular protein interaction studies within specific cell lines. The protocols and troubleshooting guides provided here are based on this described application.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a biochemical reagent. It is a derivative of KNI-1293, an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease, that has been conjugated with biotin.[1][2] This biotin tag allows for its detection and manipulation using streptavidin-based techniques.
Q2: What is the primary application of this compound?
A2: The primary described application for this compound is in protease activity assays.[1][2][3] It binds to the active site of HIV-1 protease. A key feature of this reagent is that after binding, it can be removed, or "stripped," from the protease by the addition of streptavidin, which has an exceptionally high affinity for biotin.[1][2][3] This "stripping" phenomenon allows for the study of protease-inhibitor interactions and enzyme kinetics.
Q3: Can I use this compound to study protein-protein interactions in specific cell lines?
A3: There is currently no publicly available information or established protocols for the use of this compound in cellular assays to study protein-protein interactions. Its design as a reversible inhibitor for biochemical assays suggests it may not be optimized for intracellular applications, which often require stable and covalent crosslinking for the identification of interacting partners.
Q4: How does the biotin-streptavidin interaction work in the context of this assay?
A4: Biotin and streptavidin exhibit one of the strongest non-covalent interactions known in biology. In the described assay, after this compound has bound to the protease, the addition of streptavidin will sequester the biotinylated inhibitor, effectively "stripping" it from the protease and restoring the enzyme's activity. This is due to the high affinity and specificity of the biotin-streptavidin interaction.
Experimental Protocols
Hypothetical Protocol: In Vitro HIV-1 Protease Activity Assay Using this compound
This protocol is a hypothetical representation of how this compound might be used in a protease activity assay based on its described mechanism. Researchers should optimize concentrations and incubation times based on their specific experimental setup.
Objective: To measure the inhibitory effect of this compound on HIV-1 protease activity and demonstrate the reversal of inhibition by streptavidin.
Materials:
-
This compound
-
Recombinant HIV-1 Protease
-
Fluorogenic protease substrate (e.g., a FRET-based peptide substrate)
-
Streptavidin
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Protease Inhibition:
-
Prepare a solution of recombinant HIV-1 protease in the assay buffer.
-
In the wells of a 96-well plate, add the HIV-1 protease solution.
-
Add varying concentrations of this compound to the wells containing the protease. Include a control well with no inhibitor.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Protease Activity Measurement:
-
To each well, add the fluorogenic protease substrate.
-
Immediately begin monitoring the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Record the fluorescence intensity over time to determine the rate of substrate cleavage. A decrease in the rate of fluorescence increase compared to the control indicates inhibition.
-
-
Streptavidin-mediated "Stripping":
-
To the wells showing inhibition, add a molar excess of streptavidin.
-
Continue to monitor the fluorescence signal. An increase in the rate of fluorescence after the addition of streptavidin indicates the "stripping" of the this compound from the protease and the restoration of its activity.
-
Data Presentation:
| Condition | Component 1 | Component 2 | Component 3 | Expected Outcome |
| Control | HIV-1 Protease | Substrate | - | High protease activity (rapid increase in fluorescence) |
| Inhibition | HIV-1 Protease | This compound | Substrate | Low protease activity (slow increase in fluorescence) |
| Stripping | HIV-1 Protease + this compound | Substrate | Streptavidin | Restoration of protease activity (increase in the rate of fluorescence) |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed | This compound concentration too low. | Increase the concentration of this compound. |
| Inactive this compound. | Ensure proper storage of the reagent at -20°C. | |
| Inactive HIV-1 Protease. | Use a fresh batch of enzyme and include a positive control. | |
| Incomplete "stripping" | Insufficient streptavidin. | Increase the molar ratio of streptavidin to this compound. |
| Insufficient incubation time with streptavidin. | Increase the incubation time after adding streptavidin. | |
| High background fluorescence | Autohydrolysis of the substrate. | Check the stability of the substrate in the assay buffer without the enzyme. |
| Contaminating proteases. | Ensure the purity of the recombinant HIV-1 protease. | |
| Signal variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Maintain a constant temperature during the assay. |
Visualizations
Caption: Workflow of this compound in a protease activity assay.
Caption: Troubleshooting logic for the this compound protease assay.
References
- 1. In Vitro Biochemical Assays using Biotin Labels to Study Protein-Nucleic Acid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease and protease inhibitor assays using biotinylated casein coated on a solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotinylated Inhibitor for the Detection of Protein Activity by Stripping | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Technical Support Center: Minimizing Background in KNI-1293 Biotin-Based Assays
Disclaimer: No specific public information is available for a compound designated "KNI-1293." This guide provides comprehensive troubleshooting strategies for minimizing background in biotin-based assays involving a generic biotinylated small molecule, which will be referred to as KNI-1293 for illustrative purposes. The principles and protocols outlined here are broadly applicable to various biotin-streptavidin assay formats.
Introduction
Biotin-based assays are powerful tools in research and drug development, leveraging the high-affinity interaction between biotin and streptavidin for the detection and quantification of target molecules. However, high background signal is a common challenge that can mask specific signals and lead to inaccurate results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the causes of high background in their KNI-1293 biotin-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a biotin-based assay?
High background can stem from several factors, including:
-
Non-specific binding: The biotinylated probe (KNI-1293-biotin), streptavidin-conjugate, or detection antibodies may bind to the assay plate or other surfaces non-specifically.[1][2][3]
-
Insufficient blocking: Inadequate blocking of the plate wells can leave sites open for non-specific attachment of assay components.[4][5]
-
Ineffective washing: Residual unbound reagents due to insufficient washing can contribute to a high background signal.[4][6][7]
-
Endogenous biotin: Biological samples may contain endogenous biotin, which can interfere with the assay.[8]
-
High concentration of reagents: Using excessive concentrations of the biotinylated probe or streptavidin-conjugate can lead to increased non-specific binding.[6]
-
Contaminated reagents: Contamination of buffers or reagents can also be a source of unwanted signal.[7]
Q2: How does the choice of blocking buffer affect my assay?
The blocking buffer is crucial for preventing non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) and casein.[1] It is important to use a high-quality, biotin-free BSA to avoid interference.[6] The optimal blocking buffer and concentration may need to be determined empirically for your specific assay.
Q3: Can the type of microplate affect background levels?
Yes, the choice of microplate can influence background. Plates with low protein-binding surfaces are often a good choice. It is also important to ensure that the plates are handled carefully to avoid scratches or other damage that could lead to non-specific binding.
Q4: How many wash steps are typically recommended?
Generally, 3-5 wash cycles are recommended after each incubation step.[7] However, the optimal number of washes may vary depending on the specific assay and should be determined experimentally. Increasing the number of washes can help to reduce background.[6]
Troubleshooting Guides
Problem: High Background Signal
High background can obscure the specific signal from your biotinylated KNI-1293. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in biotin-based assays.
Detailed Troubleshooting Steps and Protocols
1. Optimize the Blocking Step
Issue: Insufficient blocking leads to non-specific binding of assay components to the microplate wells.
Solutions & Protocols:
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure complete coverage of the well surface.
-
Change Blocking Agent: If you are using BSA, consider switching to a different blocking agent like casein, or use a commercial blocking buffer.
-
Protocol: Optimizing the Blocking Buffer
-
Prepare different blocking buffers (e.g., 1% BSA, 3% BSA, 1% Casein in PBS or TBS).
-
Coat a 96-well plate with your target protein, if applicable, or leave wells uncoated for a background check.
-
Block different sets of wells with each of the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your assay protocol, omitting the KNI-1293-biotin in some wells to assess the background of the detection system alone.
-
Compare the background signals between the different blocking conditions to identify the most effective one.
-
2. Optimize the Washing Protocol
Issue: Inadequate washing fails to remove all unbound reagents, leading to a high background signal.
Solutions & Protocols:
-
Increase Wash Volume and Number of Cycles: Ensure the wash volume is sufficient to completely cover the well surface (typically 300 µL for a 96-well plate) and increase the number of wash cycles from 3 to 5 or even more.[6][7]
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffer can help to reduce non-specific binding.
-
Introduce a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can improve removal of unbound reagents.
-
Protocol: Optimizing the Wash Steps
-
After the incubation step with the streptavidin-conjugate, divide the plate into sections to test different washing protocols.
-
Section 1 (Standard): Wash 3 times with 300 µL of PBS.
-
Section 2 (Increased Washes): Wash 5 times with 300 µL of PBS.
-
Section 3 (Detergent): Wash 3 times with 300 µL of PBS + 0.05% Tween-20.
-
Section 4 (Soak Time): Wash 3 times with 300 µL of PBS + 0.05% Tween-20, with a 30-second soak during each wash.
-
Develop the plate and compare the background signals across the different sections.
-
3. Evaluate Reagent Concentrations
Issue: Excessively high concentrations of the biotinylated probe (KNI-1293-biotin) or the streptavidin-conjugate can lead to increased non-specific binding.
Solutions & Protocols:
-
Titrate Reagents: Perform a titration experiment to determine the optimal concentration of both your KNI-1293-biotin and the streptavidin-conjugate that gives the best signal-to-noise ratio.
-
Protocol: Titration of Biotinylated Probe and Streptavidin-Conjugate
-
Coat and block a 96-well plate as per your standard protocol.
-
Create a matrix of dilutions for your KNI-1293-biotin (e.g., serial dilutions from 10 µM to 0.1 µM) and your streptavidin-conjugate (e.g., 1:1000, 1:5000, 1:10,000).
-
Incubate the plate with the different concentrations of KNI-1293-biotin.
-
After washing, add the different dilutions of the streptavidin-conjugate to the corresponding wells.
-
Develop the plate and analyze the results to find the combination of concentrations that provides a strong specific signal with a low background.
-
4. Investigate Sample-Related Effects
Issue: The presence of endogenous biotin in biological samples can cause high background by binding to the streptavidin-conjugate.
Solutions & Protocols:
-
Use an Avidin/Biotin Blocking Kit: These kits contain sequential steps of adding avidin to bind to endogenous biotin, followed by the addition of free biotin to saturate the biotin-binding sites on the added avidin.[8]
-
Sample Dilution: Diluting your sample can sometimes reduce the concentration of interfering substances to a level that does not significantly impact the assay.
-
Protocol: Endogenous Biotin Blocking
-
Before adding your KNI-1293-biotin probe, incubate your sample with an avidin solution for 15-30 minutes.
-
Wash the wells thoroughly.
-
Incubate with a biotin solution for 15-30 minutes to block any remaining biotin-binding sites on the avidin.
-
Wash the wells thoroughly again before proceeding with the addition of your KNI-1293-biotin.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Blocking Agent Concentration | ||
| BSA | 1-5% (w/v) | Use high-quality, biotin-free BSA.[1] |
| Casein | 1-3% (w/v) | Can be more effective than BSA in some cases.[1] |
| Wash Buffer Detergent | ||
| Tween-20 | 0.05-0.1% (v/v) | Helps to reduce non-specific interactions. |
| Wash Protocol | ||
| Wash Volume (96-well plate) | 200-400 µL per well | Ensure complete coverage of the well. |
| Number of Wash Cycles | 3-5 cycles | May need to be increased for high background issues.[6][7] |
| Soak Time | 30-60 seconds | Can improve the efficiency of washing. |
Visualizations
Experimental Workflow: Generic Biotin-Streptavidin Assay
Caption: A standard workflow for a biotin-streptavidin-based assay.
Hypothetical Signaling Pathway for KNI-1293
Assuming KNI-1293 is a kinase inhibitor, a biotinylated version could be used to study its interaction with a specific kinase in a signaling cascade, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by KNI-1293.
References
- 1. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6096508A - Method of reducing background in biotin-based assays - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to HIV-1 Protease Inhibitors: Featuring KNI-1293 Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KNI-1293 Biotin and other prominent HIV-1 protease inhibitors. The information presented is intended to support research and drug development efforts in the field of HIV therapeutics.
Introduction to HIV-1 Protease Inhibition
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV). It is responsible for the cleavage of viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme is a key strategy in antiretroviral therapy, effectively halting viral maturation and replication.
This compound is a specialized research tool derived from the potent KNI series of HIV-1 protease inhibitors. Its key feature is the covalent attachment of a biotin molecule, which allows for its specific binding to streptavidin. This unique characteristic enables researchers to control and study protease-inhibitor interactions with high precision, as the inhibitor can be "stripped" from the enzyme, a feature not present in therapeutic protease inhibitors.
Comparative Performance of HIV-1 Protease Inhibitors
| Inhibitor | Type | IC50 / EC50 (nM) | Key Features |
| KNI-272 | Peptidomimetic | Potent inhibitor (picomolar Ki)[1] | Contains allophenylnorstatine; potent activity against a wide spectrum of HIV strains.[2] |
| Ritonavir | Peptidomimetic | EC50 = 20 nM[3] | Strong inhibitor of CYP3A4, often used as a pharmacokinetic booster for other PIs.[3] |
| Atazanavir | Azapeptide | IC50 = 2-5 nM[4] | Once-daily dosing; less impact on lipid profiles compared to other PIs. |
| Saquinavir | Peptidomimetic | IC50 = 1-30 nM[5][6] | The first FDA-approved protease inhibitor. |
| Lopinavir | Peptidomimetic | Serum-free IC50 = 0.69 ng/mL (~1.1 nM)[7] | Co-formulated with ritonavir to boost its concentration. |
| Darunavir | Non-peptidic | EC50 = 0.52 nM[8] | High potency against wild-type and multidrug-resistant HIV-1 strains.[9] |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific assay conditions, cell lines, and virus strains used.
Mechanism of Action: A Shared Strategy
Most HIV-1 protease inhibitors, including those in the KNI series, are competitive inhibitors. They are designed to mimic the transition state of the natural substrate of the HIV-1 protease. By binding tightly to the enzyme's active site, they block the access of the viral polyproteins, thereby preventing their cleavage and subsequent maturation of the virus.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of protease inhibitor performance. Below is a generalized protocol for a common in vitro HIV-1 protease inhibition assay.
Fluorogenic HIV-1 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (e.g., Sodium Acetate buffer, pH 4.7-5.5)
-
Test Compounds (e.g., this compound, other PIs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired concentration in the assay buffer.
-
Reaction Setup: Add the diluted test compounds and the diluted enzyme solution to the wells of the microplate. Include controls for no inhibitor (enzyme activity) and no enzyme (background fluorescence).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and plot the results to calculate the IC50 value.
Visualizing Experimental and Logical Relationships
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. Below are examples created using the DOT language.
Caption: HIV-1 Protease Inhibition Pathway.
Caption: Experimental Workflow: HIV-1 Protease Assay.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritonavir - Wikipedia [en.wikipedia.org]
- 4. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
KNI-1293 Protease Inhibitors: A Comparative Guide to Biotinylated and Non-Biotinylated Forms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biotinylated and non-biotinylated KNI-1293, a potent HIV protease inhibitor. This document outlines the key differences in their applications, supported by experimental data and detailed protocols.
The strategic modification of protease inhibitors, such as the addition of a biotin tag to KNI-1293, offers distinct advantages in experimental design and application. While the core inhibitory function remains, the presence of biotin introduces a level of control and utility not present in its non-biotinylated counterpart. This guide explores these differences to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison: Biotinylated vs. Non-Biotinylated KNI-1293
The addition of a biotin molecule allows for the specific and high-affinity binding of the inhibitor to streptavidin. This interaction is significantly stronger than the inhibitor-protease interaction, allowing for the effective "stripping" of the biotinylated inhibitor from the protease active site upon the introduction of streptavidin. This on-demand reversal of inhibition is a key feature of the biotinylated form.
| Feature | KNI-1293 (Non-Biotinylated) | KNI-1293 Biotin |
| Primary Function | Inhibition of HIV Protease | Reversible inhibition of HIV Protease |
| Key Characteristic | Sustained inhibition of the target protease. | Inhibition can be reversed by the addition of streptavidin. |
| Primary Applications | Studies requiring continuous protease inhibition, such as cell-based antiviral assays and traditional enzyme kinetics. | Affinity purification of proteases, pull-down assays to identify inhibitor-binding proteins, and assays requiring controlled initiation or termination of protease activity. |
| Example Reported Data | While specific data for KNI-1293 is not available, a similar biotinylated HIV-1 protease inhibitor analog demonstrated a Ki value of 16 nM against human cathepsin D.[1] | The inhibitory activity of the aforementioned biotinylated inhibitor was effectively nullified by the addition of streptavidin.[1] |
Mechanism of Action: HIV Protease Inhibition
KNI-1293, like other KNI-series compounds, is a potent inhibitor of HIV-1 protease. This viral enzyme is a critical component of the HIV life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of HIV protease prevents the formation of infectious virions.
KNI inhibitors are designed as transition-state analogs. They mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the protease. By binding tightly to the active site, KNI-1293 blocks the substrate from accessing the catalytic aspartic acid residues, thereby preventing polyprotein processing.
References
A Comparative Guide to the Binding Validation of KNI-1293 Biotin with HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biotinylated HIV-1 protease inhibitor, KNI-1293 Biotin, with other established HIV-1 protease inhibitors. The focus is on the validation of its binding to the HIV-1 protease enzyme, supported by experimental data and detailed methodologies.
Introduction to this compound
Comparative Analysis of HIV-1 Protease Inhibitors
To contextualize the performance of this compound, it is compared with several FDA-approved HIV-1 protease inhibitors. These inhibitors are the cornerstones of highly active antiretroviral therapy (HAART).
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for various KNI-series and FDA-approved HIV-1 protease inhibitors. It is important to note that these values can vary depending on the specific experimental conditions and the strain of HIV-1 protease used.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Reference(s) |
| KNI-272 | KNI-Series | - | - | [2] |
| KNI-764 (JE-2147) | KNI-Series | 0.33 | - | [3] |
| Saquinavir | FDA-Approved | 0.12 | - | [4] |
| Ritonavir | FDA-Approved | 0.015 | - | [4] |
| Indinavir | FDA-Approved | - | - | [5] |
| Nelfinavir | FDA-Approved | - | - | [5] |
| Amprenavir | FDA-Approved | 0.6 | 40 | [6] |
| Lopinavir | FDA-Approved | - | - | [7] |
| Atazanavir | FDA-Approved | - | - | [7] |
| Tipranavir | FDA-Approved | - | - | [7] |
| Darunavir | FDA-Approved | 0.016 | 4.1 | [6] |
Note: A hyphen (-) indicates that the specific data point was not found in the cited sources.
Experimental Protocols for Binding Validation
The validation of inhibitor binding to HIV-1 protease can be performed using several biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the purified HIV-1 protease and the inhibitor (e.g., a non-biotinylated KNI analogue or an FDA-approved inhibitor) extensively against the same buffer (e.g., 10 mM sodium acetate, pH 5.0) to minimize buffer mismatch heats.[8][9]
-
Determine the precise concentrations of the protein and the inhibitor.
-
-
ITC Instrument Setup:
-
Titration:
-
Perform a series of injections of the inhibitor into the sample cell.[8] The heat change after each injection is measured.
-
A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (HIV-1 protease) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified HIV-1 protease onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer (e.g., HBS-EP buffer) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the inhibitor over the immobilized protease surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the Kd (kd/ka).[10]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
FRET-based assays are commonly used to measure the enzymatic activity of HIV-1 protease and the inhibitory effect of compounds. The assay relies on the cleavage of a synthetic peptide substrate labeled with a FRET pair (a donor and an acceptor fluorophore).
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 80 mM sodium acetate, 0.8 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.5).[11]
-
Prepare a solution of the FRET-based peptide substrate.
-
Prepare solutions of HIV-1 protease and the inhibitor at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, HIV-1 protease, and the inhibitor.
-
Initiate the reaction by adding the FRET substrate.
-
Incubate the plate at 37°C.[11]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the donor and/or acceptor fluorophore over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the FRET pair, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Biotin-Streptavidin Displacement Assay (for this compound)
This hypothetical assay is based on the unique properties of this compound and the strong interaction between biotin and streptavidin.[12]
Protocol:
-
Immobilization of HIV-1 Protease:
-
Immobilize purified HIV-1 protease on a solid support (e.g., SPR sensor chip, magnetic beads, or ELISA plate).
-
-
Binding of this compound:
-
Incubate the immobilized protease with a known concentration of this compound to allow for binding.
-
-
Displacement with Streptavidin:
-
Introduce a solution of streptavidin. The high affinity of streptavidin for biotin will cause the displacement of this compound from the protease active site.
-
-
Detection and Quantification:
-
The displacement can be monitored in real-time using SPR (as a decrease in RU). Alternatively, if using a different format, the amount of displaced this compound in the supernatant can be quantified.
-
-
Competitive Binding (Alternative):
-
Pre-incubate the immobilized protease with a non-biotinylated competitor inhibitor.
-
Add this compound and a streptavidin-conjugated reporter (e.g., streptavidin-HRP).
-
The signal from the reporter will be inversely proportional to the binding of the competitor inhibitor.
-
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Surface Plasmon Resonance (SPR).
Caption: Workflow for FRET-Based Inhibition Assay.
Caption: Logical Flow of Comparative Validation.
References
- 1. Biotinylated Inhibitor for the Detection of Protein Activity by Stripping | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Appendix A: Characteristics of Protease Inhibitors | NIH [clinicalinfo.hiv.gov]
- 8. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
KNI-1293 Biotin: A Comparative Analysis of Protease Cross-reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of KNI-1293 Biotin, a biotinylated HIV-1 protease inhibitor. This document summarizes available experimental data on its interaction with other proteases, offering insights into its specificity.
This compound is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme critical for the lifecycle of the HIV virus. Its design incorporates a biotin molecule, enabling its use in a variety of biochemical assays. However, the off-target activity of any inhibitor is a crucial consideration in research and therapeutic development. This guide delves into the known cross-reactivity of this compound with other proteases, with a focus on human aspartic proteases.
Quantitative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its parent compound has been quantified against both its primary target, HIV-1 protease, and at least one off-target human protease, cathepsin D. The inhibition constant (Ki) serves as a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Inhibitor | Target Protease | Protease Class | Inhibition Constant (Ki) |
| This compound (Analogue 2) | HIV-1 Protease | Aspartic Protease | Not explicitly quantified, but potent nanomolar inhibition is implied. |
| This compound (Analogue 2) | Human Cathepsin D | Aspartic Protease | 16 nM[1] |
| Parent Compound of KNI-1293 | Human Cathepsin D | Aspartic Protease | Inhibition confirmed, specific Ki not provided.[1] |
Table 1: Comparative inhibition data for this compound and its parent compound against HIV-1 protease and human cathepsin D.
The data clearly indicates that this compound exhibits cross-reactivity with human cathepsin D, a lysosomal aspartic protease involved in various physiological processes. While its primary target is HIV-1 protease, the 16 nM Ki value against cathepsin D suggests a significant off-target interaction that should be considered when utilizing this compound in experimental settings.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of HIV-1 protease and a typical experimental workflow for assessing inhibitor cross-reactivity.
Detailed Experimental Protocols
The determination of inhibitor potency against different proteases relies on robust enzymatic assays. Below are detailed methodologies for assessing the inhibition of HIV-1 protease and human cathepsin D.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays for HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of recombinant HIV-1 protease to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Human Cathepsin D Inhibition Assay (Fluorometric)
This protocol is based on commercially available cathepsin D inhibitor screening kits.
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂)
-
Cathepsin D Assay Buffer (e.g., 100 mM Sodium Acetate, pH 3.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration remains low.
-
To the wells of a 96-well black microplate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme) control wells.
-
Add a solution of recombinant human cathepsin D to each well (excluding the negative control) and pre-incubate for 10-15 minutes at 37°C.
-
Start the enzymatic reaction by adding the fluorogenic cathepsin D substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the end-point fluorescence at an excitation wavelength of ~328 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 and Ki values as described in the HIV-1 protease assay protocol.
Conclusion
The available data demonstrates that while this compound is a potent inhibitor of its intended target, HIV-1 protease, it also exhibits significant inhibitory activity against human cathepsin D. This cross-reactivity is an important consideration for researchers using this compound as a specific tool for studying HIV-1 protease. The lack of comprehensive screening data against a broader panel of proteases highlights a gap in the current understanding of this compound's specificity. Further studies are warranted to fully characterize its selectivity profile and to ensure the accurate interpretation of experimental results. Researchers should exercise caution and consider including appropriate controls to account for potential off-target effects when using this compound in complex biological systems.
References
KNI-1293 Biotin: A Novel Approach to Reversible Biotinylation
In the landscape of molecular biology and drug discovery, biotinylation remains a cornerstone technique for labeling and purifying proteins and other macromolecules. While traditional methods offer robust and stable labeling, the novel reagent KNI-1293 Biotin emerges as a specialized tool designed for applications requiring reversible binding. This guide provides a comparative overview of this compound against conventional biotinylation techniques, highlighting its unique advantages based on available information.
Unveiling this compound
This compound is characterized as a biotinylated HIV-1 protease inhibitor.[1][2] Its primary distinction from traditional biotinylating agents lies in the ability to be displaced from its target protein by streptavidin.[3][4] This "stripping" characteristic suggests a mechanism of reversible binding, a significant departure from the typically near-irreversible bond formed between biotin and streptavidin in conventional methods.
The Conventional Landscape: An Overview of Traditional Biotinylation
Traditional biotinylation methods are broadly categorized into two main approaches: chemical and enzymatic labeling.
Chemical Biotinylation: This widely used technique employs biotin derivatives with reactive groups that form covalent bonds with specific functional groups on proteins, such as primary amines (e.g., lysine residues), sulfhydryls (e.g., cysteine residues), or carboxyl groups.[5] A common example is the use of N-hydroxysuccinimide (NHS) esters of biotin (e.g., NHS-Biotin), which react with primary amines to form stable amide bonds.[5][6]
Enzymatic Biotinylation: This method offers high specificity by utilizing enzymes like biotin ligase (e.g., BirA) to attach biotin to a specific recognition sequence engineered into the target protein.[6] This approach ensures site-specific and uniform labeling.
These traditional methods are the gold standard for applications demanding high-affinity, stable labeling for detection, purification, and immobilization of biomolecules.
This compound: The Advantage of Reversibility
The key advantage of this compound is its potential for reversible target engagement . While traditional biotinylation creates a highly stable complex with streptavidin, making elution of the biotinylated molecule difficult without harsh denaturing conditions, this compound is designed to be removed from its target by streptavidin.
This feature could be particularly beneficial in scenarios such as:
-
Drug Discovery and Target Validation: Researchers can study the interaction of the inhibitor (KNI-1293) with its target (HIV-1 protease) and then effectively "pull off" the inhibitor using streptavidin. This could be advantageous in kinetic studies or in assays where the target protein needs to be recovered in its native state after binding to the inhibitor.
-
Affinity Chromatography: For the purification of molecules that bind to the biotinylated probe, the ability to gently elute the entire complex (probe and bound molecule) by displacement with streptavidin could offer an alternative to harsh elution buffers.
-
Dynamic Interaction Studies: In systems where the dynamic association and dissociation of a labeled molecule are of interest, a reversible biotin tag could provide a valuable tool.
Comparative Analysis: this compound vs. Traditional Methods
| Feature | This compound | Traditional Biotinylation (e.g., NHS-Biotin) |
| Primary Function | Reversible binding and displacement | Stable, high-affinity labeling |
| Binding to Target | Specific to its target (HIV-1 protease) | General, targets specific functional groups (e.g., amines) |
| Interaction with Streptavidin | Can be displaced from its target by streptavidin | Forms a very strong, near-irreversible bond |
| Key Advantage | Reversibility, allowing for removal of the label | High stability and sensitivity for detection and purification |
| Potential Applications | Drug target interaction studies, reversible immobilization | Western blotting, ELISA, immunoprecipitation, affinity purification |
Experimental Protocols and Data
Detailed experimental protocols and quantitative performance data for this compound are not widely published. The primary information available from suppliers describes its nature as a biotinylated inhibitor that can be stripped by streptavidin.[3][4]
For traditional biotinylation methods, numerous well-established protocols are available. A general workflow for protein biotinylation using an NHS-ester biotin reagent is provided below as a reference.
General Protocol for Chemical Biotinylation using NHS-Ester Biotin
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in an organic solvent like DMSO or DMF.
-
Biotinylation Reaction: Add a molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio of biotin to protein needs to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.
-
Purification: Remove excess, unreacted biotin using dialysis, gel filtration, or a spin desalting column.
Visualizing the Concepts
To illustrate the conceptual differences, the following diagrams depict the workflows.
Conclusion
This compound represents a specialized tool in the biotinylation toolbox, offering a unique advantage of reversibility. While traditional methods are indispensable for creating stable, high-affinity tags for a wide array of applications, this compound opens up possibilities for studying dynamic molecular interactions and for applications where the removal of the biotinylated probe is desirable. For researchers in fields like enzymology and drug discovery, the ability to reversibly bind and then displace a biotinylated inhibitor provides a novel method for probing protein-ligand interactions. As more research utilizing this and similar reagents becomes available, a more comprehensive, data-driven comparison will be possible.
References
A Comparative Guide to Biotinylation Reagents for Protease Studies: KNI-1293 Biotin vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of protease analysis, the choice of biotinylation reagent is critical. This guide provides an objective comparison of KNI-1293 Biotin, a novel reversible biotinylated inhibitor, with other common biotinylation reagents used in protease studies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision for your specific research needs.
Introduction to Biotinylation in Protease Research
Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in biochemistry and molecular biology. The high-affinity interaction between biotin and streptavidin (or avidin) enables sensitive detection, purification, and immobilization of proteins, including proteases. In the context of protease studies, biotinylation is employed to label proteases themselves or their inhibitors to investigate their activity, specificity, and interactions.
This guide focuses on comparing three distinct classes of biotinylation reagents for protease studies:
-
This compound: A reversible, active-site directed biotinylated inhibitor.
-
Irreversible Activity-Based Probes (ABPs): Covalent inhibitors with a biotin tag that target the active site of specific proteases.
-
Non-specific Amine-Reactive Biotinylation Reagents (e.g., NHS-Biotin): Reagents that randomly label primary amines (like lysine residues) on the surface of a protein.
This compound: A Reversible Approach to Protease Labeling
This compound is a biotinylated derivative of a potent HIV-1 protease inhibitor.[1] Its defining feature is the principle of "Inhibitor Stripping Action by Affinity Competition" (ISAAC).[1] This allows for the reversible control of protease activity. Initially, the biotinylated inhibitor binds to the protease's active site, inhibiting its function. Upon the addition of streptavidin, the stronger affinity of biotin for streptavidin "strips" the inhibitor from the protease, restoring its enzymatic activity.[1][2] This unique characteristic makes this compound particularly useful for applications requiring the recovery of protease activity after its detection or capture.
Comparison of Performance and Applications
The choice of biotinylation reagent significantly impacts the experimental outcome. The following table summarizes the key performance characteristics of this compound compared to irreversible ABPs and non-specific NHS-biotin.
| Feature | This compound | Irreversible Activity-Based Probes (ABPs) | Non-specific NHS-Biotin |
| Targeting Mechanism | Active site of specific proteases (e.g., HIV-1 Protease, Cathepsin D) | Active site of a class of proteases (e.g., serine proteases, cysteine proteases) | Surface-exposed primary amines (e.g., lysines) |
| Nature of Interaction | Reversible, non-covalent | Irreversible, covalent | Irreversible, covalent |
| Specificity | High for target protease | High for a class of active proteases | Low, labels any accessible primary amine |
| Impact on Protease Activity | Inhibits activity, but can be fully restored | Permanently inhibits activity | Can partially or fully inhibit activity depending on the location of labeled lysines |
| Primary Applications | - Reversible inhibition assays- Activity-dependent capture and release of proteases- Preservation of protease activity | - Activity-based protein profiling (ABPP)- Identification of active proteases in complex mixtures- Covalent labeling for imaging and pulldown | - General protein labeling for detection (e.g., Western blot, ELISA)- Immobilization of proteases on surfaces |
Quantitative Data Summary
The following table presents available quantitative data for this compound and representative data for other biotinylation reagents. Direct comparative data from a single study is limited; therefore, this table compiles data from various sources to provide a comparative overview.
| Parameter | This compound (Compound 2/bPI-11) | Irreversible ABPs (Representative) | Non-specific NHS-Biotin |
| Inhibition Constant (Ki) | HIV-1 Protease: 5.8 nMCathepsin D: 16 nM | Varies widely depending on the probe and target protease (nM to µM range) | Not applicable (non-specific inhibition) |
| Labeling Efficiency | Dependent on the affinity for the target protease | Typically high for active enzymes; can be assessed by gel-based or mass spectrometry methods. | Labeling efficiency can be high (e.g., 76-88% of peptides biotinylated), but is non-specific. |
| Recovery of Protease Activity | >90% recovery after addition of streptavidin | Not possible (irreversible inhibition) | Not possible |
Experimental Protocols
Protocol 1: Reversible Inhibition and Activity Recovery using this compound
This protocol describes the inhibition of a target protease with this compound and the subsequent recovery of its activity by streptavidin addition, based on the ISAAC principle.[1]
Materials:
-
Purified target protease (e.g., HIV-1 protease)
-
This compound
-
Streptavidin
-
Fluorogenic protease substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, 0.1% Triton X-100)
-
Microplate reader
Procedure:
-
Protease Inhibition:
-
Prepare a reaction mixture containing the target protease in the assay buffer.
-
Add this compound to the desired final concentration (e.g., 10-100 nM).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Activity Measurement (Inhibited State):
-
Add the fluorogenic substrate to the reaction mixture.
-
Monitor the fluorescence intensity over time using a microplate reader. A low rate of fluorescence increase indicates inhibition.
-
-
Inhibitor Stripping and Activity Recovery:
-
To a parallel reaction of the inhibited protease, add an excess of streptavidin (e.g., 10-fold molar excess over this compound).
-
Incubate for 15 minutes at room temperature.
-
-
Activity Measurement (Recovered State):
-
Add the fluorogenic substrate.
-
Monitor the fluorescence intensity over time. A significant increase in the rate of fluorescence compared to the inhibited state indicates the recovery of protease activity.
-
Protocol 2: Labeling of Active Serine Proteases with a Biotinylated Irreversible ABP
This protocol outlines a general procedure for labeling active serine proteases in a complex biological sample using a biotinylated fluorophosphonate (FP-biotin) probe.
Materials:
-
Cell lysate or tissue homogenate
-
FP-biotin probe
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Sample Preparation:
-
Prepare a cell lysate or tissue homogenate in a suitable buffer (e.g., PBS).
-
Determine the total protein concentration.
-
-
Probe Labeling:
-
To a defined amount of protein (e.g., 50 µg), add the FP-biotin probe to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Quench the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imager. Labeled bands correspond to active serine proteases.
-
Protocol 3: Non-specific Biotinylation of a Protease using NHS-Biotin
This protocol describes the general procedure for labeling a purified protease with an amine-reactive NHS-biotin ester.
Materials:
-
Purified protease in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve the purified protease in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-Biotin to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Biotin:
-
Remove non-reacted NHS-Biotin using a desalting column.
-
-
Confirmation of Biotinylation (Optional):
-
Perform a Western blot and detect with streptavidin-HRP to confirm successful biotinylation.
-
-
Activity Assay:
-
Measure the activity of the biotinylated protease and compare it to the un-labeled protease to assess the impact of the modification.
-
Visualizing the Workflows
This compound: Reversible Inhibition and Stripping Workflow
Caption: Workflow of this compound showing protease inhibition and subsequent activity recovery.
Comparative Labeling Strategies
Caption: Comparison of protease labeling strategies for different biotinylation reagents.
Conclusion
The selection of a biotinylation reagent for protease studies is contingent on the specific experimental goals. This compound offers a unique advantage with its reversible inhibition, making it an excellent tool for studies where the recovery of protease activity is desired. Irreversible activity-based probes are the gold standard for profiling active proteases within complex biological systems. Non-specific NHS-biotin reagents, while less targeted, remain a viable option for general labeling and immobilization purposes where the preservation of full enzymatic activity is not a primary concern. By understanding the distinct mechanisms and performance characteristics of these reagents, researchers can better design their experiments to yield clear and meaningful results in the dynamic field of protease research.
References
A Comparative Guide to the Reproducibility of KNI-1293 Biotin Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KNI-1293 Biotin, a novel removable biotinylated HIV-1 protease inhibitor, with an alternative biotinylated probe. The experimental data and detailed protocols furnished herein are intended to aid researchers in evaluating the reproducibility and utility of this compound in their own laboratory settings.
Performance Comparison of Biotinylated HIV-1 Protease Inhibitors
The inhibitory activities of this compound and a biotinylated derivative of Pepstatin A against HIV-1 protease and a secondary target, human cathepsin D, are summarized below. This quantitative data is extracted from peer-reviewed research to ensure a reliable comparison.
| Compound | Target Protease | Inhibitory Constant (Ki) | Key Feature |
| This compound (Compound 2) | HIV-1 Protease | Nanomolar range | Removable with streptavidin |
| Human Cathepsin D | 16 nM[1] | Lower affinity compared to HIV-1 protease | |
| Biotinylated Pepstatin A (Compound 4) | Human Cathepsin D | ~5 nM (estimated) | Standard aspartic protease inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of this compound
This compound is synthesized by the direct biotinylation of a known HIV-1 protease inhibitor scaffold. The biotin moiety is conjugated to the 4-amino group of the 2,6-dimethylphenoxy moiety of the inhibitor through a peptide bond. This strategic placement ensures that the biotin extends into the solvent-exposed region, minimizing interference with the inhibitor's binding to the protease active site.[1]
HIV-1 Protease Inhibition Assay (Substrate Cleavage Assay)
This assay is performed to determine the inhibitory activity of the biotinylated compounds.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
This compound
-
Biotinylated Pepstatin A
-
Streptavidin
-
Assay Buffer
Procedure:
-
The active concentration of HIV-1 protease is determined by titration with a known tight-binding inhibitor, such as atazanavir.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to a solution containing HIV-1 protease (e.g., 40 ng/mL) in the assay buffer.
-
The cleavage of the substrate is monitored by measuring the increase in fluorescence over time.
-
To determine the inhibitory activity, various concentrations of the biotinylated inhibitor (e.g., this compound) are pre-incubated with the HIV-1 protease before the addition of the substrate.
-
The reaction velocities are measured and fitted to the Michaelis-Menten equation to determine the Km value of the substrate.
-
The inhibitory constant (Ki) is determined by testing at least six different inhibitor concentrations and fitting the data to the Morrison's equation for tight-binding inhibitors.[1]
Inhibitor Stripping Assay
This experiment demonstrates the removability of the biotinylated inhibitor.
Procedure:
-
The HIV-1 protease is incubated with the biotinylated inhibitor (e.g., 5 nM this compound) to achieve inhibition of its enzymatic activity.
-
After a set incubation period, an excess of streptavidin is added to the reaction mixture.
-
The enzymatic activity is then monitored by adding the fluorogenic substrate.
-
A recovery of enzymatic activity indicates the successful stripping of the biotinylated inhibitor from the protease active site by streptavidin.[1] The repetitive control of protease activity can be demonstrated by sequential additions of the inhibitor and streptavidin.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Inhibitor Stripping Action by Affinity Competition (ISAAC) Mechanism.
Experimental workflow for evaluating this compound.
References
Independent Validation of KNI-1293 Biotin's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of KNI-1293 Biotin against its target, the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Due to the limited availability of public, independent validation data for this compound, this document focuses on presenting a framework for comparison. It includes data for well-established, FDA-approved HIV-1 protease inhibitors and details a comprehensive experimental protocol for assessing inhibitory activity.
Comparative Inhibitory Activity
The inhibitory potency of antiviral compounds against HIV-1 protease is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is an indicator of the binding affinity of the inhibitor to the enzyme. Lower values for both IC50 and Ki indicate greater potency.
| Inhibitor | Type | Reported IC50 (nM) | Reported Ki (nM) |
| This compound | Biotinylated Protease Inhibitor | Data Not Available | Data Not Available |
| Darunavir | FDA-Approved Protease Inhibitor | 0.22 - 4.1[1] | 0.016[1] |
| Lopinavir | FDA-Approved Protease Inhibitor | 17 - 102[2] | - |
| Ritonavir | FDA-Approved Protease Inhibitor | - | 0.015[3] |
| Atazanavir | FDA-Approved Protease Inhibitor | - | - |
| Saquinavir | FDA-Approved Protease Inhibitor | - | - |
Note: The IC50 and Ki values for the FDA-approved drugs are sourced from various publications and may have been determined under different experimental conditions.
Experimental Protocols
To facilitate the independent validation of this compound and a direct comparison with other inhibitors, a detailed protocol for a fluorometric in vitro HIV-1 protease inhibition assay is provided below. This method is widely used for its sensitivity and suitability for high-throughput screening.[4][5]
In Vitro Fluorometric HIV-1 Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test Compound (this compound) and reference inhibitors (e.g., Darunavir)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
Perform serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant HIV-1 protease to the desired working concentration in the pre-chilled assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer.
-
-
Assay Reaction:
-
Add a defined volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control (100% activity): Assay buffer, enzyme, and substrate.
-
Solvent control: Assay buffer with the same concentration of DMSO as the test compound wells, enzyme, and substrate.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the reaction rates of the inhibitor-treated wells to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., four-parameter logistic regression).
-
Visualizations
HIV-1 Life Cycle and Protease Inhibition
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors. HIV-1 produces large polyproteins that must be cleaved by the protease into smaller, functional proteins for the virus to mature and become infectious.[6][7] Protease inhibitors block this critical step.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. efda.gov.et [efda.gov.et]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. abcam.cn [abcam.cn]
- 6. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of KNI-1293 Biotin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper disposal procedures for KNI-1293 Biotin. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves, lab coats, and eye protection, to avoid contact with skin and eyes.[2]
-
Ventilation: Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols.[2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep the compound away from all sources of ignition.[2]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is critical. The following steps provide a clear guide for researchers.
Unused or Expired this compound
Unused or expired this compound should be treated as chemical waste.
-
Segregation: Keep the chemical in its original or a suitable, closed container, clearly labeled for disposal.[2]
-
Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Environmental Protection: Discharge into the environment must be avoided. Do not dispose of this compound down the drain or in the regular trash.[2]
Empty Containers
Properly decontaminated containers can be recycled or disposed of in a sanitary landfill.
-
Triple Rinsing: Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Puncturing: After rinsing, puncture the container to make it unusable for other purposes before disposal.[2]
-
Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Contaminated Labware and Materials
Disposable labware, such as pipette tips, centrifuge tubes, and gloves, that have come into contact with this compound should be disposed of as contaminated waste.
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled biohazardous or chemical waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Summary of Safety and Disposal Information
| Aspect | Guideline | Reference |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection. | [2] |
| Handling | Use in a well-ventilated area. Avoid dust formation. Use non-sparking tools. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |
| Disposal of Unused Product | Licensed chemical destruction plant or controlled incineration. Do not discharge to sewers. | [2] |
| Disposal of Empty Containers | Triple rinse (or equivalent), then recycle, recondition, or dispose of in a sanitary landfill after puncturing. | [2] |
| Spill Cleanup | Collect with spark-proof tools and dispose of as hazardous waste. Prevent entry into drains. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
General Experimental Workflow: Protein Biotinylation and Purification
This diagram illustrates a typical experimental workflow where a biotinylated compound like this compound might be used for protein labeling and subsequent purification.
Caption: Workflow for protein biotinylation using this compound.
References
Personal protective equipment for handling KNI-1293 Biotin
Essential Safety and Handling of KNI-1293 Biotin
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 or equivalent | Protects eyes from accidental splashes or airborne particles.[3][4] |
| Chemical Splash Goggles | ANSI Z87.1 or equivalent | Recommended when there is a higher risk of splashing.[3][5] | |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact with the chemical.[4][6] Check for tears before use. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[3][4] |
| Foot Protection | Closed-Toe Shoes | ASTM F2413 | Prevents injuries from spills and dropped objects.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound will mitigate risks in the laboratory.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.
-
Donning PPE : Put on all required PPE as listed in the table above. Ensure gloves are intact and fit properly.
-
Handling the Compound :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particles.
-
Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, starting with gloves, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Compound : Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated, sealed hazardous waste container.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular lab glass or plastic, depending on institutional policies.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key steps and logical relationships in the operational and disposal plans.
Caption: A workflow diagram illustrating the step-by-step process for safely handling this compound.
Caption: A logical diagram outlining the proper disposal plan for this compound and associated waste materials.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
